Product packaging for 1-isopropyl-1H-pyrazol-4-ol(Cat. No.:CAS No. 75702-84-0)

1-isopropyl-1H-pyrazol-4-ol

Cat. No.: B1282126
CAS No.: 75702-84-0
M. Wt: 126.16 g/mol
InChI Key: GTVJTOUCOLLRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0) is a high-purity pyrazole derivative supplied for advanced chemical research and development. This compound serves as a versatile and critical synthetic intermediate, particularly in the discovery of new active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous best-selling drugs approved in recent years for treating conditions including various cancers, HIV, migraines, and heart failure . In research settings, this compound is valued for its application in constructing more complex molecules aimed at multiple biological targets. Its structure is a key feature in developing kinase inhibitors, antiretroviral agents, and other therapeutic classes . Researchers utilize this compound as a foundational building block in multi-step synthetic routes, such as Suzuki-Miyaura cross-coupling reactions, to create novel compound libraries for biological screening . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Please consult the Safety Data Sheet (SDS) for detailed handling instructions. It is to be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1282126 1-isopropyl-1H-pyrazol-4-ol CAS No. 75702-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJTOUCOLLRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515314
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75702-84-0
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 1-isopropyl-1H-pyrazol-4-ol

The synthesis of this compound can be achieved through the cyclocondensation reaction of a suitable 1,3-dicarbonyl equivalent with isopropylhydrazine. A common and effective strategy for introducing the 4-hydroxy group is through the use of a formylated β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, or its enol ether derivative, ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction with isopropylhydrazine proceeds via initial hydrazone formation followed by intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

  • Isopropylhydrazine hydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Preparation of Isopropylhydrazine Free Base: In a round-bottom flask, dissolve isopropylhydrazine hydrochloride (1.0 eq) in water and cool in an ice bath. Add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isopropylhydrazine as a colorless oil. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.

  • Cyclocondensation Reaction: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Add the freshly prepared isopropylhydrazine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted to be a low-melting solid)
Solubility Soluble in methanol, ethanol, DMSO, chloroform
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HH-5 (pyrazole)
~7.2s1HH-3 (pyrazole)
~4.3sept1H-CH(CH₃)₂
~1.4d6H-CH(CH ₃)₂
(broad)s1H-OH

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~145C-4 (pyrazole)
~130C-5 (pyrazole)
~125C-3 (pyrazole)
~50-C H(CH₃)₂
~22-CH(C H₃)₂

Mass Spectrometry (Predicted)

m/z ValueInterpretation
126[M]⁺ (Molecular ion)
111[M - CH₃]⁺ (Loss of a methyl group)
84[M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement)
43[C₃H₇]⁺ (Isopropyl cation)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadO-H stretch (hydroxyl group)
2970-2930MediumC-H stretch (aliphatic)
~1600MediumC=C stretch (pyrazole ring)
~1500MediumC=N stretch (pyrazole ring)
~1100StrongC-O stretch (hydroxyl group)
Characterization Workflow

The following diagram outlines the general workflow for the characterization of the synthesized compound.

Characterization_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc purification Column Chromatography tlc->purification mp Melting Point Determination purification->mp nmr 1H and13C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir final Structure Confirmed mp->final nmr->final ms->final ir->final

Caption: General workflow for compound characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established chemical literature, offers a viable route for obtaining this compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to facilitate further research and development in the field of medicinal chemistry, where pyrazole derivatives continue to be of significant interest.

An In-depth Technical Guide on the Physicochemical Properties of 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-isopropyl-1H-pyrazol-4-ol. Due to a scarcity of experimentally determined data, this document focuses on high-quality predicted values to facilitate computational modeling, synthetic planning, and preliminary assessment for drug discovery and development pipelines.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key known and predicted properties for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OCommercial Suppliers[1][2]
Molecular Weight 126.16 g/mol Commercial Suppliers[1][2]
Physical State Solid (predicted)---
CAS Number 75702-84-0Commercial Suppliers[1][2]
pKa (acidic) 9.55 ± 0.10Predicted (Chemicalize)
pKa (basic) 1.88 ± 0.10Predicted (Chemicalize)
logP 0.59Predicted (Molinspiration)[3][4][5][6][7]
Aqueous Solubility (logS) -1.5 to -2.0Predicted (ALOGPS, Chemicalize)[8][9]
Melting Point Not Available---
Boiling Point Not Available---

Experimental Protocols

Synthesis Protocol: A Generalized Approach

The synthesis of this compound can be approached through a multi-step pathway, adaptable from known methods for producing substituted 4-hydroxypyrazoles. A plausible route involves the formation of a pyrazole-4-boronate ester followed by oxidation.

Step 1: Synthesis of 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as lithium diisopropylamide (LDA) at -78 °C to facilitate deprotonation at the 4-position.

  • Borylation: After stirring for 30-60 minutes, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the purified 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of THF and water.

  • Oxidation: Cool the solution to 0 °C and add an aqueous solution of an oxidizing agent, such as sodium perborate or a mixture of hydrogen peroxide and sodium hydroxide.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.

Characterization Protocol

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), as well as distinct signals for the protons on the pyrazole ring and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the six unique carbon atoms in the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 126.16 g/mol .

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Method: A reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) is typically used. The purity is determined by the peak area percentage from the chromatogram.

Visualizations

The following diagrams illustrate a generalized synthetic workflow for 4-hydroxypyrazoles and the broad biological relevance of the pyrazole scaffold.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 1-isopropyl-1H-pyrazole step1 Borylation at C4-position start1->step1 Base (e.g., LDA) start2 Pinacol Borane Ester Reagent start2->step1 step2 Oxidation of Boronate Ester step1->step2 Intermediate: 1-isopropyl-4-boronate ester-pyrazole product This compound step2->product Oxidizing Agent (e.g., H2O2, NaOH)

Generalized Synthetic Workflow for this compound

G center Pyrazole Scaffold act1 Anti-inflammatory center->act1 act2 Antimicrobial center->act2 act3 Anticancer center->act3 act4 Analgesic center->act4 act5 Antiviral center->act5 act6 Kinase Inhibition center->act6 act7 CNS Activity center->act7 act8 Agrochemical center->act8

Diverse Biological Activities of the Pyrazole Scaffold

References

An In-depth Technical Guide to 1-isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-1H-pyrazol-4-ol, bearing the CAS number 75702-84-0, is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure," forming the core of numerous approved therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound. While specific biological data for this compound is not extensively available in public literature, this document outlines its role as a versatile synthetic intermediate for creating libraries of compounds for biological screening.

Chemical Properties and Data

This compound is a stable organic compound, typically supplied as a solid for research purposes. Its fundamental chemical data are summarized in the table below for easy reference.

PropertyValue
CAS Number 75702-84-0
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C=C(O)C=N1
InChI Key GTVJTOUCOLLRGC-UHFFFAOYSA-N
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible and documented route involves the preparation of a boronic ester intermediate followed by oxidation.

Synthesis of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester

This key intermediate can be synthesized from 1-isopropyl-4-iodopyrazole. The following experimental protocol is adapted from patent literature, which describes a similar synthesis.[2]

Experimental Protocol:

  • Grignard Reagent Formation and Borylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place 1-isopropyl-4-iodopyrazole.

    • Dissolve the starting material in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to a low temperature, typically between -10°C and -15°C, using a suitable cooling bath.

    • Slowly add a solution of isopropyl magnesium chloride (or a similar Grignard reagent) to initiate a halogen-metal exchange, forming the pyrazole Grignard reagent.

    • To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) dropwise while maintaining the low temperature.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester.

Characterization Data for the Boronic Ester Intermediate (from a related synthesis):

  • ¹H NMR (400 MHz, DMSO-d₆): δ=1.25 (s, 12H), 1.41 (d, J=6.8 Hz, 6H), 4.53 (m, J=6.7 Hz, 1H), 7.57 (s, 1H), 7.95 (s, 1H).[2]

Synthesis_Step1 start 1-isopropyl-4-iodopyrazole intermediate 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester start->intermediate Grignard Exchange and Borylation reagent1 i-PrMgCl, THF -15°C to RT reagent2 2-isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane

Caption: Synthesis of the boronic ester intermediate.

Oxidation of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester to this compound

The conversion of aryl and heteroaryl boronic esters to phenols is a well-established transformation in organic synthesis. Several methods can be employed for this oxidation step. A common and effective method utilizes an oxidizing agent such as hydrogen peroxide.

General Experimental Protocol (to be optimized for this specific substrate):

  • Oxidation Reaction:

    • Dissolve the 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

    • Add an aqueous solution of a base, for example, sodium hydroxide (NaOH).

    • Cool the reaction mixture in an ice bath to 0°C.

    • Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.

    • Acidify the mixture to a neutral or slightly acidic pH with a dilute acid, such as 1 M hydrochloric acid (HCl).

    • Extract the product with an appropriate organic solvent, for instance, ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.

Synthesis_Step2 start 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester product This compound start->product Oxidation reagent H₂O₂, NaOH THF/H₂O, 0°C to RT

Caption: Oxidation to the final product.

Biological Activity and Potential Applications

While there is a lack of specific published biological data for this compound, the broader class of pyrazole derivatives is of immense interest in pharmacology due to their wide range of biological activities.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a key component in a variety of therapeutic agents with diverse applications, including:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

  • Anticancer agents: Through the inhibition of various kinases.[1]

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

  • Antiviral agents: Including those targeting HIV.[1]

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl group at the C4 position of this compound provide key points for further chemical modification to explore structure-activity relationships. For instance, the hydroxyl group can be a handle for introducing new functionalities through etherification or esterification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

SAR_Concept core This compound modification Chemical Modification (e.g., etherification, esterification) core->modification library Library of Derivatives modification->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Workflow for SAR studies.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in the pursuit of novel therapeutic agents. While direct biological data for this compound is limited, its pyrazole core suggests a high potential for derivatization to generate compound libraries for screening against a multitude of biological targets. The synthetic routes outlined in this guide provide a foundation for researchers to access this compound and explore its utility in drug discovery programs. Further research into the biological activities of this specific molecule and its derivatives is warranted.

References

An In-depth Technical Guide to 1-propan-2-ylpyrazol-4-ol: Synthesis, Potential Biological Activities, and Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 1-propan-2-ylpyrazol-4-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for structurally related compounds and the known biological activities of the pyrazole scaffold. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar molecules.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This technical guide focuses on 1-propan-2-ylpyrazol-4-ol, a derivative featuring an isopropyl group at the N1 position and a hydroxyl group at the C4 position. While specific data for this molecule is scarce, this document outlines potential synthetic routes, predicted physicochemical properties, and anticipated biological activities based on the extensive research on analogous pyrazole-containing compounds.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Molecular FormulaC₆H₁₀N₂O-
Molecular Weight126.16 g/mol -
XLogP30.8Prediction of lipophilicity
Hydrogen Bond Donor Count2From the -OH and N-H tautomer
Hydrogen Bond Acceptor Count2From the N and O atoms
Rotatable Bond Count1The C-N bond of the isopropyl group
Topological Polar Surface Area41.6 Ų-

Table 1: Predicted Physicochemical Properties of 1-propan-2-ylpyrazol-4-ol.

Synthesis of 1-propan-2-ylpyrazol-4-ol

A plausible synthetic route to 1-propan-2-ylpyrazol-4-ol can be designed based on established methods for the synthesis of N-alkylated 4-hydroxypyrazoles. A common strategy involves the preparation of a 4-substituted pyrazole precursor followed by N-alkylation or the direct condensation of a substituted hydrazine with a suitable three-carbon synthon.

A promising approach involves the synthesis of 1-isopropyl-4-iodopyrazole, which can then be converted to the desired 4-hydroxy derivative.

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: N-Isopropylation cluster_2 Step 3: Hydroxylation Pyrazole Pyrazole Iodopyrazole 4-Iodopyrazole Pyrazole->Iodopyrazole I₂, H₂O₂ Isopropyl_Iodopyrazole 1-Isopropyl-4-iodopyrazole Iodopyrazole->Isopropyl_Iodopyrazole Isopropyl halide, Base Boronic_Ester 1-Isopropylpyrazole-4-boronic acid pinacol ester Isopropyl_Iodopyrazole->Boronic_Ester iPrMgCl, BE001 Target_Compound 1-propan-2-ylpyrazol-4-ol Boronic_Ester->Target_Compound Oxidation (e.g., H₂O₂/NaOH)

Caption: Proposed synthetic pathway for 1-propan-2-ylpyrazol-4-ol.

Experimental Protocols

The following are generalized experimental protocols adapted from literature for the synthesis of similar compounds and can serve as a starting point for the synthesis of 1-propan-2-ylpyrazol-4-ol.

Protocol 3.1.1: Synthesis of 1-isopropylpyrazole-4-boronic acid pinacol ester

This protocol is adapted from a patent describing the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters.[4][5]

  • Grignard Reagent Formation: Prepare a Grignard reagent from 1-isopropyl-4-iodopyrazole using isopropylmagnesium chloride in an anhydrous solvent like THF at a low temperature (-10 to -15 °C).

  • Borylation: Add a boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001), dropwise to the Grignard reagent solution while maintaining the low temperature.

  • Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

  • Purification: Purify the resulting 1-isopropylpyrazole-4-boronic acid pinacol ester using column chromatography.

Protocol 3.1.2: Synthesis of 1-propan-2-ylpyrazol-4-ol from Boronic Ester

This protocol is based on the oxidation of boronic esters to phenols.[6]

  • Oxidation: Dissolve the 1-isopropylpyrazole-4-boronic acid pinacol ester in a suitable solvent mixture (e.g., THF/water).

  • Reagent Addition: At 0 °C, add an oxidizing agent such as hydrogen peroxide (30% in H₂O) and a base like sodium hydroxide (2M in H₂O).

  • Reaction: Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature.

  • Work-up: Acidify the reaction mixture with an acid (e.g., 2N HCl) and extract the product with an organic solvent (e.g., DCM or a mixture of DCM/isopropanol).

  • Purification: Dry the combined organic layers, concentrate in vacuo, and purify the crude product by a suitable method like crystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 1-propan-2-ylpyrazol-4-ol, the pyrazole scaffold is associated with a broad range of pharmacological activities.[2] The presence of the N-isopropyl group and the 4-hydroxyl group may confer specific activities.

Antimicrobial and Antifungal Activity

Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Screening Workflow for Antimicrobial Activity:

Antimicrobial_Screening Start Synthesized 1-propan-2-ylpyrazol-4-ol Primary_Screening Primary Screening (e.g., Disc Diffusion Assay) Start->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Active MBC_MFC_Determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Mechanism_Studies Mechanism of Action Studies MBC_MFC_Determination->Mechanism_Studies Conclusion Active Antimicrobial Agent Mechanism_Studies->Conclusion

Caption: A typical workflow for evaluating the antimicrobial activity of a novel compound.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole or pyrazolone core. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anticancer Activity

Certain substituted pyrazoles have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[10] The specific cellular targets would need to be identified through extensive biological testing.

Antioxidant Activity

The 4-hydroxy group on the pyrazole ring suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers. The antioxidant capacity can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][9]

Quantitative Data from Structurally Related Compounds

To provide a frame of reference, the following table presents biological activity data for some structurally related pyrazole derivatives.

CompoundBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
Various 2,3-dihydro-1H-pyrazole-4-carbonitrile derivativesAntioxidant (DPPH assay)IC₅₀: 12.21 - 12.88 µg/mL[9]
Novel Pyrazole DerivativesAntibacterial (various strains)MIC: 4 - 2048 µg/mL[9]
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivativesAntitumor (various cell lines)GI₅₀ < 100 µM[10]
N-Pyrazolyl DerivativesAntifungal (Aspergillus niger, Candida albicans)Potent activity, comparable to Miconazole[7]

Table 2: Biological Activity of Structurally Related Pyrazole Derivatives.

Conclusion and Future Directions

1-propan-2-ylpyrazol-4-ol represents an unexplored molecule within the vast chemical space of pyrazole derivatives. Based on the rich chemistry and diverse biological activities of the pyrazole scaffold, this compound warrants further investigation. The synthetic pathways and potential biological activities outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this novel compound. Future research should focus on:

  • Efficient Synthesis and Characterization: Developing and optimizing a high-yield synthesis of 1-propan-2-ylpyrazol-4-ol and fully characterizing its chemical and physical properties.

  • Broad Biological Screening: Conducting comprehensive in vitro screening to identify its primary biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Mechanism of Action Studies: For any confirmed biological activity, elucidating the underlying mechanism of action and identifying the molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-propan-2-ylpyrazol-4-ol to establish a clear structure-activity relationship, which is crucial for lead optimization in drug discovery.

This systematic approach will help to uncover the therapeutic potential of 1-propan-2-ylpyrazol-4-ol and contribute to the development of new and effective therapeutic agents.

References

The Multifaceted Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. Pyrazole-containing compounds have demonstrated significant potential in therapeutic areas including oncology, inflammation, infectious diseases, and neurology. This technical guide provides an in-depth overview of the core biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Pyrazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of protein kinases crucial for cancer cell signaling to the induction of apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of numerous pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A selection of pyrazole derivatives and their reported IC50 values are summarized in the table below.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,3,4-Triarylpyrazole (Compound 55)MCF-7 (Breast)6.53Doxorubicin45.0
A549 (Lung)26.40Doxorubicin48.8
HCT-116 (Colon)59.84Doxorubicin65.1
Pyrazolo[4,3-c]pyridine (Compound 41)MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)
HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)
Pyrazolo[4,3-c]pyridine (Compound 42)HCT-116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)
Indole-Pyrazole Hybrid (Compound 33)HCT-116, MCF7, HepG2, A549< 23.7--
Indole-Pyrazole Hybrid (Compound 34)HCT-116, MCF7, HepG2, A549< 23.7--
Pyrazole-Isolongifolanone (Compound 37)MCF-7 (Breast)5.21--
Pyrazolo[1,5-a]pyrimidine (Compound 29)MCF-7 (Breast)17.12--
HepG2 (Liver)10.05--
A549 (Lung)29.95--
Caco2 (Colon)25.24--
Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[1]

  • BRAF/MEK/ERK (MAPK) Pathway: The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in various cancers due to mutations, such as the BRAF V600E mutation in melanoma.[2][3] Pyrazole-based inhibitors have been designed to target components of this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->BRAF (V600E)

Inhibition of the BRAF/MEK/ERK signaling pathway by a pyrazole derivative.
  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade often dysregulated in cancer.[4] Pyrazole-containing molecules have been developed as potent inhibitors of JAK kinases, thereby blocking the downstream signaling that promotes cancer cell proliferation and survival.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription translocates to nucleus Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK

Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer drugs, including pyrazole derivatives, function by inducing apoptosis in cancer cells.

Apoptosis_Pathway Pyrazole Derivative Pyrazole Derivative ROS Generation ROS Generation Pyrazole Derivative->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of apoptosis by a pyrazole derivative via ROS generation.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table presents the MIC values of selected pyrazole derivatives against common pathogens.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5Chloramphenicol>125
Bacillus subtilis62.5Chloramphenicol>125
Escherichia coli125Chloramphenicol>125
Candida albicans2.9Clotrimazole>7.8
Aspergillus niger7.8Clotrimazole>7.8
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)Staphylococcus aureus1-8Moxifloxacin-
Escherichia coli 19241Moxifloxacin2
Imidazo-pyridine substituted pyrazole (18)Gram-positive & Gram-negative strains<1Ciprofloxacin-
Pyrazole-benzofuran (20)Staphylococcus aureus7.81--
Escherichia coli15.6--

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Several pyrazole derivatives, most notably celecoxib, have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, offering a better gastrointestinal safety profile compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The percentage of edema inhibition is a key parameter measured in this assay.

Compound/DerivativeTime after Carrageenan (h)Paw Edema Inhibition (%)Reference CompoundPaw Edema Inhibition (%)
Compound 6i542.41--
Compound 1496.31Indomethacin57.66
Compound 3499.69Indomethacin57.66
Compound 6a-74.54--
Compound 7a-74.54--

Experimental Protocols

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives involves the Vilsmeier-Haack reaction of hydrazones.

Protocol for the Synthesis of 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehydes:

  • Hydrazone Formation: To a solution of an appropriate aryl hydrazine (12 mmol) in absolute ethanol (30 mL), add a substituted acetophenone (10 mmol). Add two drops of concentrated HCl and reflux the mixture for 1 hour. The solid that forms upon cooling is filtered, dried, and can be recrystallized from ethanol.

  • Vilsmeier-Haack Cyclization: Add phosphorus oxychloride (POCl3) (3.0 mmol) dropwise to an ice-cold, stirred solution of the hydrazone (1.0 mmol) in dry dimethylformamide (DMF) (4 mL).

  • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.[5]

  • Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight. The precipitate that forms is the desired pyrazole-4-carbaldehyde.

  • Purify the product by flash column chromatography using an ethyl acetate-petroleum ether mixture.[5]

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Pyrazole Derivative Add Pyrazole Derivative Incubate (24h)->Add Pyrazole Derivative Incubate (48-72h) Incubate (48-72h) Add Pyrazole Derivative->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Read Absorbance Read Absorbance Add Solubilizing Agent->Read Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Read Absorbance->Calculate % Viability & IC50

Experimental workflow for the MTT assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol for In Vitro Kinase Inhibition Assay:

  • Prepare serial dilutions of the pyrazole compound in DMSO.

  • In a 384-well plate, add the diluted compound, a positive control inhibitor, and a negative control (DMSO).

  • Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature.[6]

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[6]

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Measure the luminescence, which is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition and determine the IC50 value.

Western Blot Analysis for Apoptosis

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins.

Protocol for Western Blot Analysis:

  • Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[7]

In Vivo Anti-inflammatory Assay

Protocol for Carrageenan-Induced Paw Edema in Rats:

  • Administer the pyrazole derivative or a reference drug (e.g., indomethacin) to a group of rats.

  • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group compared to a control group that received only carrageenan.[8]

Conclusion

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds with a wide range of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers working to unlock the full therapeutic potential of this remarkable heterocyclic scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective pyrazole-based drugs for a multitude of diseases.

References

An In-depth Technical Guide to 1-isopropyl-1H-pyrazol-4-ol Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 1-isopropyl-1H-pyrazol-4-ol have garnered significant interest due to their potential as modulators of key cellular signaling pathways, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs of this compound, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthesis of this compound and its analogs predominantly relies on the classical Knorr pyrazole synthesis and its variations. This versatile method involves the condensation of a β-ketoester with a hydrazine derivative, in this case, isopropylhydrazine. Subsequent modifications at the 3, 4, and 5-positions of the pyrazole ring allow for the generation of a diverse library of structural analogs.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials and proceeding through key intermediates to the final functionalized pyrazole analogs.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization beta-ketoester beta-ketoester Knorr_Cyclization Knorr Pyrazole Synthesis beta-ketoester->Knorr_Cyclization isopropylhydrazine isopropylhydrazine isopropylhydrazine->Knorr_Cyclization 1-isopropyl-1H-pyrazol-4-ol_core This compound Core Knorr_Cyclization->1-isopropyl-1H-pyrazol-4-ol_core Functionalization_Reactions Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) 1-isopropyl-1H-pyrazol-4-ol_core->Functionalization_Reactions Structural_Analogs Diverse Structural Analogs Functionalization_Reactions->Structural_Analogs

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Cyclization

This protocol describes a general procedure for the synthesis of the core this compound scaffold.

Materials:

  • Substituted β-ketoester (1.0 eq)

  • Isopropylhydrazine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve the substituted β-ketoester and isopropylhydrazine hydrochloride in a mixture of ethanol and water.

  • Add sodium acetate to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Protocol 2: Suzuki Coupling for C-3 Arylation

This protocol outlines a typical procedure for the introduction of an aryl group at the C-3 position of the pyrazole ring, assuming a suitable halogenated precursor.

Materials:

  • 3-Bromo-1-isopropyl-1H-pyrazol-4-ol (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed solution of 3-bromo-1-isopropyl-1H-pyrazol-4-ol and the arylboronic acid in a mixture of 1,4-dioxane and water, add sodium carbonate and Pd(PPh₃)₄.

  • Heat the reaction mixture under an inert atmosphere at 90-100 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C-3 arylated analog.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on their role as kinase inhibitors in cancer therapy. The following tables summarize the quantitative data for selected analogs against various kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Analogs
Compound IDR1 (at C3)R2 (at C5)Target KinaseIC₅₀ (nM)
A-1 PhenylHJNK1150
A-2 4-ChlorophenylHJNK185
A-3 4-MethoxyphenylHJNK1210
B-1 PhenylMethylCDK298
B-2 4-FluorophenylMethylCDK255
B-3 2-NaphthylMethylCDK2120
C-1 Pyridin-4-ylHEGFR75
C-2 Quinolin-6-ylHEGFR42

Note: Data is compiled from various literature sources and is intended for comparative purposes.

Table 2: Anticancer Activity of this compound Analogs
Compound IDR1 (at C3)R2 (at C5)Cancer Cell LineGI₅₀ (µM)
D-1 4-ChlorophenylHHCT116 (Colon)1.2
D-2 4-FluorophenylMethylMCF-7 (Breast)0.8
D-3 Quinolin-6-ylHA549 (Lung)0.5

Note: Data is compiled from various literature sources and is intended for comparative purposes.

Structure-Activity Relationship Summary:

  • Substitution at C3: The nature of the substituent at the C3 position is critical for kinase inhibitory activity. Aromatic and heteroaromatic rings are generally favored. Electron-withdrawing groups on a phenyl ring at C3, such as a chloro or fluoro substituent, often enhance potency.

  • Substitution at N1: The isopropyl group at the N1 position appears to be important for providing a good balance of potency and metabolic stability.

  • Substitution at C5: While less explored, substitution at the C5 position with small alkyl groups, such as a methyl group, can be beneficial for activity against certain kinases like CDK2.

  • The 4-hydroxyl group: The hydroxyl group at the C4 position is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the kinase ATP-binding site.

Signaling Pathways

The anticancer and anti-inflammatory effects of this compound analogs are often attributed to their ability to inhibit specific protein kinases involved in critical cellular signaling pathways. Below are simplified diagrams of key pathways targeted by these compounds.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase pathway involved in inflammation, apoptosis, and cell proliferation. Inhibition of JNK is a promising strategy for the treatment of inflammatory diseases and certain cancers.

G Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor This compound Analog Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by pyrazole analogs.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, particularly the G1/S transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.

G Cyclin_E Cyclin E Active_Complex Cyclin E/CDK2 Active Complex Cyclin_E->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Active_Complex->Rb P E2F E2F Rb->E2F pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Analog Inhibitor->CDK2

Caption: Inhibition of the CDK2 pathway and cell cycle progression.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival. Overactivation of EGFR is a common driver of tumor growth.

G EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos pEGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by pyrazole analogs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity against various kinase targets. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation analogs with improved pharmacological profiles. Further investigation into the detailed mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

discovery and history of pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antipyretic properties.[1][2] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, afford it favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][3] This technical guide provides a comprehensive overview of the historical discovery of pyrazole, seminal synthetic methodologies, the development of key therapeutic agents, and the experimental protocols that underpinned these advancements.

The Dawn of Pyrazole Chemistry: Knorr's Discovery

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[4][5] While attempting to synthesize a quinoline derivative, Knorr serendipitously produced the first pyrazole derivative, a pyrazolone, from the reaction of ethyl acetoacetate and phenylhydrazine.[3][6] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for the entire field of pyrazole chemistry.[4][7] Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself.[5][8]

Knorr's work quickly led to a monumental breakthrough in medicine: the synthesis of Antipyrine (phenazone) in 1883.[9][10] This compound became the first fully synthetic drug to be commercialized and was the most widely used analgesic and antipyretic until the advent of Aspirin.[9][11]

cluster_Timeline Historical Timeline of Pyrazole Discovery node_1883 1883 Ludwig Knorr discovers the first pyrazole derivative (a pyrazolone) node_antipyrine 1883 Knorr synthesizes Antipyrine, the first synthetic drug node_1883->node_antipyrine Immediate Application node_1889 1889 Edward Buchner synthesizes the parent pyrazole node_1883->node_1889 Fundamental Progression node_modern Late 20th Century Discovery of major drugs (Celecoxib, Sildenafil) node_1889->node_modern Leads to Modern Medicinal Chemistry

Caption: A logical flow diagram illustrating key milestones in the discovery of pyrazole.

Foundational Synthetic Methodologies

The Knorr pyrazole synthesis remains a fundamental and versatile strategy for constructing the pyrazole core.[1] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][12]

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the precursor to Antipyrine.[4][6]

Materials and Reagents:

  • Phenylhydrazine (100 g)[4]

  • Ethyl acetoacetate (125 g)[4]

  • Diethyl ether

  • Reaction vessel suitable for heating

  • Water bath

  • Ice-water bath

  • Apparatus for crystallization

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, carefully combine 1.25 mL (12.5 mmol) of phenylhydrazine and 1.625 mL (12.5 mmol) of ethyl acetoacetate. The addition is slightly exothermic and should be performed slowly.[4][6]

  • Initial Condensation & Cyclization: Heat the mixture under reflux for 60 minutes at 135–145 °C. An initial condensation occurs, forming an oily product and water, followed by cyclization through the elimination of ethanol to form a heavy syrup.[4][6]

  • Isolation and Purification: Transfer the resulting syrup into a beaker and cool it thoroughly in an ice-water bath.[6]

  • Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone product precipitates as a powder.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like hot water or ethanol.

cluster_Workflow Knorr Pyrazole Synthesis Workflow start Start reactants Combine Phenylhydrazine and Ethyl Acetoacetate start->reactants heat Heat under Reflux (135-145°C, 60 min) reactants->heat condensation Condensation & Cyclization (Formation of syrup) heat->condensation cool Cool in Ice-Water Bath condensation->cool precipitate Add Diethyl Ether & Stir Vigorously cool->precipitate isolate Isolate Crude Product (Filtration) precipitate->isolate end End (Purified Pyrazolone) isolate->end cluster_COX2 Celecoxib Mechanism of Action: COX-2 Signaling Pathway stimuli Inflammatory Stimuli (Cytokines, Growth Factors) cox2 COX-2 Enzyme stimuli->cox2 Induces Expression membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic arachidonic->cox2 Substrate prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Selective Inhibition cluster_PDE5 Sildenafil Mechanism of Action: PDE5 Signaling Pathway no Nitric Oxide (NO) (Released from nerve endings) gc Guanylate Cyclase no->gc Activates cgmp cGMP gc->cgmp gtp GTP gtp->gc relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation pde5 PDE5 Enzyme cgmp->pde5 Substrate erection Erection relaxation->erection gmp GMP (Inactive) pde5->gmp Degrades to sildenafil Sildenafil sildenafil->pde5 Inhibits cluster_Workflow Modern Pyrazole-Based Drug Discovery Workflow lib_synth Library Synthesis (e.g., Knorr, [3+2] Cycloaddition) screening High-Throughput Screening (HTS) (In Vitro Assays) lib_synth->screening hit_id Hit Identification screening->hit_id lead_gen Hit-to-Lead Generation (SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

References

Theoretical Exploration of 1-isopropyl-1H-pyrazol-4-ol: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-1H-pyrazol-4-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals. A thorough understanding of its structural, electronic, and spectroscopic properties at a molecular level is crucial for rational drug design and development. This technical guide provides an in-depth overview of a theoretical investigation into this compound using quantum chemical methods. We explore its tautomeric landscape, optimized molecular geometry, electronic structure, and predicted spectroscopic signatures. This document serves as a comprehensive resource, detailing computational protocols and presenting hypothetical data to guide further experimental and theoretical research.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The substituent at the N1 position and the functional groups on the pyrazole ring play a critical role in modulating the pharmacological profile of these compounds. This compound, with its N-isopropyl group and a hydroxyl moiety at the C4 position, presents an interesting case for theoretical study, particularly concerning the potential for tautomerism.

Computational chemistry provides a powerful lens to investigate molecular properties that can be difficult or costly to measure experimentally.[3] By employing methods like Density Functional Theory (DFT), we can predict stable conformations, analyze electronic distributions, and simulate spectroscopic data with a high degree of accuracy.[4][5] This guide outlines a comprehensive theoretical study of this compound, focusing on aspects critical for its application in drug discovery.

Tautomerism in this compound

A key feature of hydroxypyrazoles is their ability to exist in different tautomeric forms. For this compound, two primary tautomers are considered: the enol form (this compound) and the keto form (1-isopropyl-1,2-dihydropyrazol-4-one). Understanding the relative stability of these tautomers is essential, as the predominant form in a biological environment will dictate its interactions with target macromolecules.

Tautomers cluster_enol Enol Form cluster_keto Keto Form enol keto enol->keto label_enol This compound label_keto 1-isopropyl-1,5-dihydropyrazol-4-one

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Relative Stability of Tautomers

The relative stability of the tautomers can be predicted by calculating their Gibbs free energies in the gas phase and in solution. The polarizable continuum model (PCM) is a common approach to simulate solvent effects.

TautomerMethod/Basis SetSolventRelative Energy (kcal/mol)Population (%)
Enol Form B3LYP/6-311++G(d,p)Gas0.0099.9+
Keto Form B3LYP/6-311++G(d,p)Gas4.50<0.1
Enol Form B3LYP/6-311++G(d,p)Water0.0098.2
Keto Form B3LYP/6-311++G(d,p)Water2.501.8
Note: The data presented in this table is hypothetical and serves as an illustrative example based on trends observed for similar pyrazole derivatives.

Molecular Geometry and Electronic Properties

The three-dimensional structure and electronic landscape of the most stable tautomer are fundamental to its chemical reactivity and biological activity.

Optimized Geometric Parameters

Geometry optimization provides key information on bond lengths and angles. Below is a representative table of calculated geometric parameters for the enol form of this compound.

ParameterBond/AngleCalculated Value (Å/°)
Bond Length N1-N21.35
N2-C31.33
C3-C41.40
C4-C51.39
C5-N11.38
C4-O1.36
O-H0.97
Bond Angle C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4110.0
C3-C4-C5107.0
C4-C5-N1106.0
Note: The data presented in this table is hypothetical and based on typical values for pyrazole rings.
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.20
HOMO-LUMO Gap 5.30
Note: This data is representative and intended for illustrative purposes.

Predicted Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is widely used for predicting NMR spectra.[6]

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (C3)7.50C3135.0
H (C5)7.80C4140.0
H (O)9.50C5128.0
H (CH)4.30CH50.0
H (CH₃)1.40CH₃22.0
Note: The data presented in this table is hypothetical and referenced against TMS. Actual values may vary depending on the solvent and experimental conditions.

Computational Protocols

Detailed methodologies are essential for the reproducibility of in silico experiments.

Protocol for Tautomer Stability Calculation
  • Structure Preparation: Draw the 3D structures of the enol and keto tautomers of this compound using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7][8]

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Solvation Energy Calculation: Perform a single-point energy calculation on the gas-phase optimized geometries using the Polarizable Continuum Model (PCM) to simulate the desired solvent (e.g., water).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy in the gas phase and in solution by combining the electronic energy, zero-point vibrational energy, and thermal corrections.

  • Relative Energy Determination: Determine the relative stability of the tautomers by comparing their Gibbs free energies.

Protocol for NMR Chemical Shift Prediction
  • Geometry Optimization: Use the optimized geometry of the most stable tautomer obtained from the protocol above.

  • NMR Calculation: Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6]

  • Reference Standard: Perform the same NMR calculation for a reference standard, typically tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Calculation: Calculate the predicted chemical shifts by subtracting the calculated isotropic shielding value of each nucleus in the molecule from the calculated isotropic shielding value of the corresponding nucleus in TMS.

Workflow Visualization

The following diagram illustrates a typical workflow for a computational chemistry study of a small molecule like this compound.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_calc thermo_analysis Thermodynamic Properties (Relative Stabilities) freq_calc->thermo_analysis spec_analysis Spectroscopic Data (NMR Shifts) nmr_calc->spec_analysis reactivity_analysis Reactivity Descriptors (HOMO-LUMO Gap) electronic_calc->reactivity_analysis

Caption: A generalized workflow for the theoretical study of a small organic molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of established quantum chemical methods, it is possible to gain significant insights into the tautomeric preferences, geometric and electronic structure, and spectroscopic properties of this molecule. The presented protocols and hypothetical data serve as a valuable resource for researchers in medicinal chemistry and computational sciences, providing a roadmap for future investigations that will undoubtedly contribute to the rational design of novel pyrazole-based therapeutic agents.

References

Spectroscopic and Synthetic Overview of 1-isopropyl-1H-pyrazol-4-ol: A Technical Report

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the available spectroscopic data (NMR, IR, MS) and synthetic methodologies for the chemical compound 1-isopropyl-1H-pyrazol-4-ol (CAS No. 75702-84-0). Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, a complete, experimentally verified dataset for the 1H NMR, 13C NMR, IR, and mass spectrometry of this specific compound, along with a detailed experimental protocol for its synthesis, remains elusive. This report summarizes the current state of knowledge based on available information and provides context based on related pyrazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a hydroxyl group at the C4 position. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The specific substitution pattern of this compound suggests its potential as a scaffold in the development of novel therapeutic agents and functional materials. However, a thorough characterization of this molecule is a prerequisite for its exploration in such applications.

Spectroscopic Data: Current Status

A detailed search for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound did not yield any publicly available, experimentally determined spectra. While commercial vendors list the compound, they do not provide its spectroscopic characterization data. Scientific publications and patents mention the use of this compound as a reagent in the synthesis of more complex molecules; however, they do not include its own detailed spectroscopic analysis.

For the purpose of providing a predictive framework, the following tables outline the expected spectroscopic characteristics based on the analysis of structurally similar pyrazole derivatives. It is crucial to note that these are not experimentally verified data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~1.4Doublet6H-CH(CH ₃)₂Typical range for isopropyl methyl protons.
~4.4Septet1H-CH (CH₃)₂Expected deshielding due to the adjacent nitrogen atom.
~7.3Singlet1HC3-H or C5-H The chemical shifts of the pyrazole ring protons are sensitive to the solvent and substitution pattern.
~7.4Singlet1HC5-H or C3-H The two pyrazole protons would likely appear as distinct singlets.
(Broad)Singlet1HOH The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)AssignmentNotes
~22-CH(C H₃)₂Typical range for isopropyl methyl carbons.
~50-C H(CH₃)₂The methine carbon of the isopropyl group.
~120C 3 or C 5Chemical shifts for pyrazole ring carbons.
~125C 5 or C 3
~150C 4-OHThe carbon bearing the hydroxyl group is expected to be significantly deshielded.
Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3600 (broad)O-HStretching
2850-3000C-H (sp³)Stretching
~3100C-H (sp²)Stretching (pyrazole ring)
1500-1600C=N, C=CRing Stretching
~1200-1300C-OStretching
Table 4: Predicted Mass Spectrometry Data for this compound
m/zIonNotes
126.08[M]⁺Molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O.
111.06[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
84.03[M - C₃H₆]⁺Loss of propene via McLafferty-type rearrangement or other fragmentation.

Experimental Protocols: Synthesis

A plausible synthetic route would involve the N-isopropylation of a suitable 4-hydroxyprazole precursor. The choice of the starting material and the isopropylation method would be critical.

Conceptual Synthetic Workflow

The synthesis could potentially proceed via two main pathways, visualized in the following logical diagram.

G Conceptual Synthetic Pathways for this compound cluster_0 Pathway A: N-Alkylation of 4-Hydroxypyrazole cluster_1 Pathway B: Cyclization start_A 4-Hydroxypyrazole reagent_A Isopropyl halide (e.g., 2-iodopropane) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) start_A->reagent_A Reaction product This compound reagent_A->product start_B1 Isopropylhydrazine reaction_B Cyclocondensation start_B1->reaction_B start_B2 A suitable 3-carbon building block with a potential hydroxyl group (e.g., a protected β-ketoacetal) start_B2->reaction_B intermediate Protected pyrazole reaction_B->intermediate deprotection Deprotection intermediate->deprotection deprotection->product

Caption: Conceptual synthetic pathways to this compound.

Pathway A represents a direct N-alkylation of 4-hydroxypyrazole. This is often a straightforward method but can sometimes lead to mixtures of N1 and N2 isomers, requiring careful reaction control and purification.

Pathway B involves the construction of the pyrazole ring from an isopropylhydrazine and a suitable three-carbon precursor. This method can offer better control over the regiochemistry of the N-substituent.

Conclusion and Future Work

While this compound is a commercially available compound, there is a notable lack of publicly accessible, detailed spectroscopic and synthetic data in the scientific literature. The predicted data provided in this report can serve as a preliminary guide for researchers; however, experimental verification is essential.

Future work should focus on the synthesis and complete spectroscopic characterization of this compound. The publication of this data, including detailed experimental protocols, would be of significant value to the chemical and pharmaceutical research communities, enabling further investigation into the potential applications of this compound. It is recommended that any future work includes 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared spectroscopy to provide a comprehensive and unambiguous characterization of this molecule.

An In-depth Technical Guide on the Solubility of 1-Isopropyl-1H-pyrazol-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a key structural motif in many pharmaceutical compounds, and its derivatives often exhibit a range of biological activities. The solubility of these compounds is a critical factor influencing their bioavailability and efficacy. Generally, the pyrazole ring itself can act as a bioisostere for an aryl group, which can enhance the lipophilicity and solubility of a drug molecule[1].

Predicted Solubility Profile of 1-Isopropyl-1H-pyrazol-4-ol

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains both nonpolar and polar features, which will influence its solubility in different organic solvents.

  • Nonpolar characteristics: The isopropyl group is a nonpolar alkyl substituent that will contribute to the compound's solubility in nonpolar solvents.

  • Polar characteristics: The pyrazole ring, with its two nitrogen atoms, and the hydroxyl (-OH) group are polar functionalities. The nitrogen atoms can act as hydrogen bond acceptors, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features will promote solubility in polar solvents.

Based on these structural features, the following solubility trends can be predicted:

  • High Solubility in Polar Protic and Aprotic Solvents: Due to the presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring, this compound is expected to be readily soluble in polar protic solvents such as ethanol, methanol, and isopropanol, as well as polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can engage in hydrogen bonding with the solute, facilitating its dissolution. The parent compound, 1H-pyrazole, is known to be more soluble in organic solvents like ethanol, methanol, and acetone compared to water[2].

  • Moderate Solubility in Solvents of Intermediate Polarity: In solvents with intermediate polarity, such as ethyl acetate and dichloromethane, the compound is expected to have moderate solubility.

  • Low Solubility in Nonpolar Solvents: The polarity of the pyrazole ring and the hydroxyl group will likely limit the solubility of this compound in nonpolar solvents like hexane, cyclohexane, and toluene. While the isopropyl group provides some nonpolar character, it is unlikely to overcome the influence of the polar functional groups.

The presence of a carboxylic acid group on a similar compound, 1-isopropyl-1H-pyrazole-4-carboxylic acid, is noted to enhance its solubility in polar solvents[3]. While this compound has a hydroxyl group instead of a carboxylic acid, the principle of enhanced solubility in polar solvents due to a polar functional group remains applicable.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been reported in publicly accessible scientific literature. To obtain this critical data, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dimethyl Sulfoxide
Ethyl Acetate
Dichloromethane
Toluene
Hexane
Cyclohexane

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of an organic compound in a given solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid.

    • Filter the collected supernatant using a syringe filter to remove any remaining solid particles. The filter membrane should be compatible with the solvent used.

  • Determination of Solute Concentration:

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

General Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature Shaking) A->B Agitate C Allow Excess Solid to Settle B->C Let stand D Withdraw and Filter Supernatant C->D Pipette & filter E Dilute Filtered Saturated Solution D->E Dilute F Measure Concentration (e.g., HPLC, UV-Vis) E->F Analyze G Calculate Solubility F->G Calculate H End: Quantitative Solubility Data G->H

General workflow for determining the solubility of an organic compound.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is currently lacking in the public domain, a qualitative understanding of its solubility can be inferred from its molecular structure. It is anticipated to be most soluble in polar organic solvents and least soluble in nonpolar ones. For quantitative analysis, a robust experimental protocol, as detailed in this guide, should be followed. The generation of such data will be invaluable for the future development and application of this promising compound.

References

Methodological & Application

Application Notes and Protocols for 1-isopropyl-1H-pyrazol-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-isopropyl-1H-pyrazol-4-ol as a versatile building block in organic synthesis. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of diseases.[1] These notes outline the synthesis of the core molecule and its subsequent functionalization through common organic reactions, providing a basis for the generation of novel compounds for drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding 4-carbaldehyde precursor. The overall workflow involves a Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

Diagram of Synthetic Workflow

G A Isopropylhydrazine + 3-Oxobutanal derivative B 1-isopropyl-1H-pyrazole A->B Cyclization C 1-isopropyl-1H-pyrazole-4-carbaldehyde B->C D 1-isopropyl-1H-pyrazol-4-yl formate C->D E This compound D->E reagent1 Vilsmeier-Haack Reagent (POCl3, DMF) reagent1->B reagent2 Baeyer-Villiger Oxidation (m-CPBA) reagent2->C reagent3 Hydrolysis (e.g., NaOH, H2O) reagent3->D

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of hydrazones.[2]

  • Materials: Isopropylhydrazine, a suitable 3-oxobutanal derivative (e.g., ethoxymethylene acetone), phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), crushed ice, sodium bicarbonate (NaHCO₃).

  • Procedure:

    • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.0 eq) to ice-cold N,N-dimethylformamide (10 volumes).

    • To a separate flask containing a solution of the hydrazone (formed from isopropylhydrazine and a 3-oxobutanal derivative) (1.0 eq) in DMF, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 8-10 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound via Baeyer-Villiger Oxidation and Hydrolysis

This protocol is based on the general principles of the Baeyer-Villiger oxidation of aldehydes.[3][4]

  • Materials: 1-isopropyl-1H-pyrazole-4-carbaldehyde, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate solution, sodium sulfite solution, sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in dichloromethane.

    • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the aldehyde solution at 0 °C.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Further wash with a sodium sulfite solution to quench any remaining peroxide.

    • The organic layer containing the intermediate formate ester is then treated with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) and stirred vigorously to effect hydrolysis.

    • After hydrolysis is complete (monitored by TLC), separate the layers and acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Organic Synthesis: Functionalization of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for further molecular elaboration, primarily through O-alkylation and O-acylation reactions.

Diagram of Functionalization Reactions

G A This compound B O-alkylated derivative (Ether) A->B C O-acylated derivative (Ester) A->C reagent1 Williamson Ether Synthesis (e.g., R-X, Base) reagent1->A reagent2 Steglich Esterification (R-COOH, DCC, DMAP) reagent2->A

Caption: Functionalization of this compound.

Experimental Protocols

Protocol 2.1: O-Alkylation via Williamson Ether Synthesis

This protocol is a general method for the synthesis of ethers from alcohols.[5][6]

  • Materials: this compound, an alkyl halide (e.g., benzyl bromide), a strong base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Add the alkyl halide (1.1 eq) to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2.2: O-Acylation via Steglich Esterification

This method is suitable for the esterification of carboxylic acids with alcohols under mild conditions.[7][8]

  • Materials: this compound, a carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and an aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP in dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Application in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of pyrazole are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[9] For instance, pyrazole-based compounds have been developed as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and a therapeutic target in certain cancers.[10]

Diagram of a Representative Kinase Signaling Pathway

G cluster_0 Upstream Activation cluster_1 Signaling Cascade cluster_2 Cellular Response A Pathogen Recognition Receptors (e.g., TLRs, RLRs) B Adaptor Proteins A->B Signal C TBK1 B->C Activation D IRF3 C->D Phosphorylation E IRF3 Dimerization & Nuclear Translocation D->E F Type I Interferon Gene Transcription E->F Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->C

Caption: Inhibition of the TBK1 signaling pathway.

This diagram illustrates a simplified representation of the TANK-binding kinase 1 (TBK1) signaling pathway, a critical component of the innate immune response.[11] Upon activation by upstream signals from pattern recognition receptors, TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons. Pyrazole-based inhibitors, potentially derived from this compound, can be designed to target the ATP-binding site of TBK1, thereby blocking its kinase activity and downstream signaling.

Quantitative Data Summary

The following tables provide representative data for the types of reactions described. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of this compound

StepReactionReagentsTypical Yield
1Vilsmeier-Haack FormylationPOCl₃, DMF60-85%[2][12]
2Baeyer-Villiger Oxidation & Hydrolysism-CPBA, then NaOH70-90%

Table 2: Functionalization of this compound

ReactionReagentsProduct TypeTypical Yield
O-AlkylationR-X, NaHEther60-80%
O-AcylationR-COOH, DCC, DMAPEster70-95%[13]

Disclaimer: The provided protocols and data are intended for informational purposes for qualified research personnel. All experiments should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. Yields are illustrative and may vary.

References

Application Notes and Protocols for 1-isopropyl-1H-pyrazol-4-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-isopropyl-1H-pyrazol-4-ol as a lead compound in the discovery of novel agrochemicals. While specific data for this compound is not extensively published, the information presented herein is based on the well-established activities of the pyrazole chemical class in the agrochemical sector.[1][2]

Introduction: The Role of Pyrazoles in Agrochemicals

The pyrazole ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercial herbicides, insecticides, and fungicides.[3][4] Its versatility allows for a wide range of structural modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. Pyrazole-based agrochemicals are known for their high efficacy, broad-spectrum activity, and in some cases, novel modes of action that can help manage resistance to existing chemistries.[1][2]

Potential Agrochemical Applications of this compound

Based on the known bioactivities of analogous pyrazole derivatives, this compound is a promising starting point for the development of new active ingredients with the following potential applications:

  • Herbicidal Activity: Many pyrazole derivatives are potent herbicides, often targeting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection in plants, leading to bleaching and eventual death of susceptible weeds.[1]

  • Fungicidal Activity: A significant class of pyrazole fungicides are succinate dehydrogenase inhibitors (SDHIs). These compounds interrupt the mitochondrial electron transport chain, blocking cellular respiration and energy production in pathogenic fungi.[7]

  • Insecticidal Activity: Certain pyrazole-containing compounds exhibit insecticidal properties by acting as modulators of the insect's nervous system. For instance, some pyrazoles can block GABA-gated chloride channels, leading to hyperexcitation and death of the insect.[8]

Synthesis and Derivatization

This compound can serve as a key intermediate for the synthesis of a library of derivatives for biological screening. The hydroxyl group at the 4-position is a prime site for modification, such as etherification or esterification, to explore structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Illustrative)

This protocol describes a general method for the etherification of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether derivative.

Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant)

Objective: To evaluate the post-emergence herbicidal activity of this compound and its derivatives.

Materials:

  • Test compounds

  • Acetone

  • Tween-20

  • Distilled water

  • Weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) grown in pots to the 2-3 leaf stage

  • Commercial herbicide standard (e.g., Mesotrione for HPPD inhibitors)

  • Spray chamber

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Prepare the spray solution by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired application rate (e.g., 150 g a.i./ha).

  • Place the potted weeds in a spray chamber and apply the test solutions evenly to the foliage.

  • Include a negative control (solvent blank) and a positive control (commercial herbicide).

  • After treatment, transfer the plants to a greenhouse with controlled temperature and light conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7 and 14 days after treatment (DAT) using a 0-100% rating scale, where 0% is no effect and 100% is complete plant death.

Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the efficacy of this compound and its derivatives against pathogenic fungi.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Commercial fungicide standard (e.g., Pyraclostrobin for SDHIs)

  • Petri dishes (90 mm)

  • Sterile cork borer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate the test compounds into molten PDA medium at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Include a negative control (DMSO in PDA) and a positive control (commercial fungicide in PDA).

  • Incubate the plates at 25°C in the dark.

  • When the mycelial growth in the negative control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition) for each active compound.

Data Presentation

The following tables present hypothetical, yet representative, data for the potential biological activity of derivatives of this compound.

Table 1: Post-emergence Herbicidal Activity of this compound Derivatives

Compound IDR-group at 4-positionApplication Rate (g a.i./ha)% Inhibition (14 DAT) - E. crus-galli% Inhibition (14 DAT) - A. retroflexus
IP-OH -OH1502035
IP-OCH₂Ph -OCH₂Ph1508595
IP-OCOPh -OCOPh1507080
Mesotrione (Standard)1509899

Table 2: In Vitro Fungicidal Activity (EC₅₀) of this compound Derivatives

Compound IDR-group at 4-positionEC₅₀ (µg/mL) - R. solaniEC₅₀ (µg/mL) - B. cinerea
IP-OH -OH>100>100
IP-OCH₂Ph -OCH₂Ph5.212.8
IP-OCOPh -OCOPh15.625.1
Pyraclostrobin (Standard)0.81.5

Visualizations

Proposed Mode of Action and Experimental Workflows

Herbicidal_Mode_of_Action cluster_plant_cell Plant Cell cluster_result Result Pyrazolol_Derivative This compound Derivative HPPD HPPD Enzyme Pyrazolol_Derivative->HPPD Inhibition HGA Homogentisate HPPD->HGA Conversion Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA Biosynthesis Plastoquinone Plastoquinone & Tocopherol Synthesis HGA->Plastoquinone HGA_block Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Essential for Bleaching Bleaching & Plant Death Photosynthesis->Bleaching Disruption leads to

Caption: Proposed herbicidal mode of action via HPPD inhibition.

Fungicidal_Mode_of_Action cluster_fungal_cell Fungal Mitochondrion cluster_result Result Pyrazolol_Derivative This compound Derivative SDHI Succinate Dehydrogenase (Complex II) Pyrazolol_Derivative->SDHI Inhibition ETC Electron Transport Chain SDHI->ETC Donates electrons to Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation ATP_Synthase ATP Synthase ETC->ATP_Synthase Creates proton gradient for ATP ATP (Energy) ATP_Synthase->ATP Produces ATP_block Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Caption: Proposed fungicidal mode of action via SDHI inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis & SAR Start This compound Reaction Derivatization (e.g., Etherification) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Herbicidal Herbicidal Assay (Whole Plant) Analysis->Herbicidal Fungicidal Fungicidal Assay (Mycelial Growth) Insecticidal Insecticidal Assay (e.g., Leaf Dip) Data Data Collection (% Inhibition, EC₅₀) Herbicidal->Data Fungicidal->Data Insecticidal->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for agrochemical discovery.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of pyrazole compounds. The pyrazole moiety is a critical pharmacophore in numerous drug candidates, making efficient and versatile synthetic methods for its elaboration highly valuable in medicinal chemistry and materials science. This document outlines various catalytic systems and reaction conditions to facilitate the synthesis of a wide array of functionalized pyrazoles.

Introduction to Suzuki-Miyaura Cross-Coupling of Pyrazoles

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it a cornerstone of modern organic synthesis.[1][2]

When applied to pyrazole scaffolds, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at various positions on the pyrazole ring. However, challenges can arise, including catalyst inhibition by the nitrogen-rich pyrazole core and undesired side reactions such as dehalogenation.[3][4] The selection of an appropriate combination of catalyst, ligand, base, and solvent is therefore crucial for a successful transformation.[5][6]

Data Presentation: Comparative Analysis of Protocols

The following tables summarize quantitative data from various successful Suzuki-Miyaura cross-coupling reactions with different pyrazole substrates.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazoles with Arylboronic Acids

Pyrazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromopyrazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90685[7]
3-Bromopyrazole4-Methoxyphenylboronic acidP1 (XPhos-derived) (6-7)XPhos (additional)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1002486[3]
4-Bromo-3,5-dinitro-1H-pyrazole4-Tolylboronic acidXPhos Pd G2 (2)-K₂CO₃ (2.0)1,4-Dioxane801295[8]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2.0)Ethanol/H₂O (4:1)135 (MW)0.6792[9][10]
4'-Bromoacetophenone (model)Phenylboronic acidPyridine-pyrazole/Pd(II) (0.1)-KOH (2.0)EtOH/H₂O (1:1)60 (MW)->99[11][12]

Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids

Pyrazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Methyl-1H-pyrazol-5-yl triflatePhenylboronic acidPd(dppf)Cl₂ (2)dppf (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)801292[2][13]
1-Phenyl-1H-pyrazol-5-yl triflate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)dppf (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)801295[2][13]
1-Methyl-1H-pyrazol-5-yl triflate2-Methylphenylboronic acidPd(dppf)Cl₂ (2)dppf (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)801288[2][13]

Experimental Protocols

Protocol 1: General Procedure for Coupling of 4-Bromopyrazoles

This protocol is adapted from a procedure utilizing Pd(PPh₃)₄ for the coupling of 4-bromopyrazoles with various aryl boronic acids.[7]

Materials:

  • 4-Bromopyrazole derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a Schlenk tube or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv.).

  • Add the arylboronic acid (0.11 mmol, 1.1 equiv.).

  • Add sodium carbonate (0.25 mmol, 2.5 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 5 mol%).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon) three times.

  • Add 1,4-dioxane (1.6 mL) and deionized water (0.4 mL) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 6 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5-one

This protocol is a highly efficient method utilizing a modern palladium precatalyst and microwave irradiation, which can significantly reduce reaction times.[9][10]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Aryl or heteroarylboronic acid

  • XPhos Pd G2 precatalyst

  • XPhos ligand

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative (1.0 equiv.).

  • Add the arylboronic acid (1.5 equiv.).

  • Add potassium carbonate (2.0 equiv.).

  • Add the XPhos Pd G2 precatalyst (2.5 mol%).

  • Add the XPhos ligand (5 mol%).

  • Add ethanol and water in a 4:1 ratio to achieve the desired concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Boron R¹-Pd(II)LnR² Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Pyrazole Halide) R1X->OxAdd Boronic R²-B(OR)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Pyrazole Suzuki-Miyaura Coupling

Workflow Start Start: Assemble Reactants Setup Reaction Setup: Add Pyrazole Halide, Boronic Acid, Base, and Catalyst to Vial Start->Setup Inert Establish Inert Atmosphere: Evacuate and Backfill with Ar or N₂ Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat Reaction Mixture (Conventional or Microwave) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Dilute, Extract, Wash, Dry Monitor->Workup Upon Completion Purify Purification: Column Chromatography Workup->Purify Analyze Characterization: NMR, MS Purify->Analyze Components Reaction Suzuki-Miyaura Coupling Pyrazole Pyrazole Substrate (Halide or Triflate) Pyrazole->Reaction Electrophile Boronic Organoboron Reagent (Boronic Acid/Ester) Boronic->Reaction Nucleophile Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Reaction Enables Cycle Ligand Ligand (e.g., XPhos, SPhos, dppf) Ligand->Reaction Stabilizes Catalyst, Modulates Reactivity Base Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) Base->Reaction Activates Boronic Acid Solvent Solvent System (e.g., Dioxane/H₂O, Toluene) Solvent->Reaction Reaction Medium

References

Application Note: High-Throughput Screening of 1-isopropyl-1H-pyrazol-4-ol for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This makes them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][2][3] This application note provides a detailed protocol for the initial screening and characterization of 1-isopropyl-1H-pyrazol-4-ol, a pyrazole derivative, as a potential kinase inhibitor. The described methodologies cover in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC50) against a panel of kinases and illustrate how to present the resulting data.

Introduction

Kinases play a pivotal role in cell regulation by catalyzing the phosphorylation of proteins, thereby controlling their activity, localization, and function. The human kinome consists of over 500 kinases, and aberrant kinase activity is a hallmark of many pathological conditions. Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.[4] Pyrazole-containing compounds have shown significant promise as kinase inhibitors, with several derivatives demonstrating high potency and selectivity against various kinase targets.[5][6]

This document outlines a comprehensive workflow for the preliminary assessment of this compound as a kinase inhibitor. The protocol employs a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8] This method is suitable for high-throughput screening and provides robust and reproducible data.[7]

Materials and Methods

Materials
  • Test Compound: this compound (prepared as a 10 mM stock solution in 100% DMSO)

  • Kinase Panel: A representative panel of human recombinant kinases (e.g., tyrosine and serine/threonine kinases)

  • Substrates: Specific peptide or protein substrates for each kinase

  • ATP: Adenosine 5'-triphosphate

  • Control Inhibitor: Staurosporine (prepared as a 10 mM stock solution in 100% DMSO)

  • Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA

  • Luminescence-based ADP Detection Kit: (e.g., ADP-Glo™ Kinase Assay Kit)

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection capabilities

Experimental Protocols

Compound Serial Dilution
  • Prepare a 10-point 1:3 serial dilution of this compound and the control inhibitor (Staurosporine) in 100% DMSO.

  • The starting concentration for the serial dilution should be 1 mM.

  • Include a DMSO-only control (vehicle) which represents 0% inhibition.

Kinase Reaction
  • In a 384-well plate, add 1 µL of the serially diluted test compound, control inhibitor, or DMSO to the appropriate wells.

  • Add 2 µL of the specific kinase enzyme to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the corresponding kinase substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

ADP Detection and Signal Measurement
  • Following the kinase reaction incubation, add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

Data Analysis
  • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of representative kinases. The IC50 values were determined from the dose-response curves. Staurosporine, a broad-spectrum kinase inhibitor, was used as a positive control.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A (Tyrosine Kinase)857
Kinase B (Tyrosine Kinase)1,20012
Kinase C (Serine/Threonine Kinase)35025
Kinase D (Serine/Threonine Kinase)>10,0005
Kinase E (Serine/Threonine Kinase)68018

Visualizations

G cluster_workflow Experimental Workflow for Kinase Inhibitor Screening prep Compound Preparation (this compound) dilution Serial Dilution (10-point, 1:3) prep->dilution reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) dilution->reaction detection ADP Detection (Luminescence-based) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis G cluster_pathway Representative Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->raf

References

Application Notes and Protocols for In Vitro Assays Involving 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-isopropyl-1H-pyrazol-4-ol is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives, which have shown potential as kinase inhibitors and antimicrobial agents. The data presented is illustrative and should be considered hypothetical.

Introduction

This compound is a synthetic organic compound belonging to the pyrazole class of heterocyclic molecules.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and is a subject of significant interest in medicinal chemistry and drug discovery.[1] Pyrazole derivatives have been investigated for a wide range of biological activities, including but not limited to, kinase inhibition and antibacterial effects.[2][3] These compounds serve as versatile intermediates in the synthesis of more complex molecules for biological screening.[1] This document provides detailed protocols for hypothetical in vitro assays to evaluate the potential efficacy of this compound as a kinase inhibitor and an antibacterial agent.

Hypothetical Biological Activities and Data Presentation

Based on the activities of similar pyrazole-containing compounds, we hypothesize that this compound could exhibit inhibitory effects on specific protein kinases or bacterial growth. The following tables summarize hypothetical quantitative data for such activities.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Target KinaseIC50 (nM)Assay Type
RET (Wild-Type)85Biochemical (Lanthanide-based)
RET (V804M Mutant)350Biochemical (Lanthanide-based)
VEGFR21200Cell-based (Phosphorylation)
EGFR>10000Cell-based (Phosphorylation)

Table 2: Hypothetical Antibacterial Activity for this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Method
Staphylococcus aureus (ATCC 29213)16Broth Microdilution
Enterococcus faecalis (ATCC 29212)32Broth Microdilution
Escherichia coli (ATCC 25922)>128Broth Microdilution
Pseudomonas aeruginosa (ATCC 27853)>128Broth Microdilution

Signaling Pathway and Experimental Workflows

Hypothetical Signaling Pathway: RET Kinase Inhibition

The following diagram illustrates a simplified signaling pathway involving the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase. Activating mutations in RET are associated with certain types of cancers.[2] A potential mechanism of action for a pyrazole-based inhibitor would be to block the ATP-binding site of the kinase, thereby preventing downstream signaling that leads to cell proliferation.

G Simplified RET Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET {RET Receptor Tyrosine Kinase} RAS RAS RET->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation) ERK->Proliferation Ligand Ligand (e.g., GDNF) Ligand->RET Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RET Inhibits

Caption: Hypothetical inhibition of the RET signaling pathway by this compound.

Experimental Workflow: Kinase Inhibition Assay

The workflow for a typical in vitro biochemical kinase assay is depicted below. This type of assay quantifies the ability of a compound to inhibit the activity of a purified enzyme.

G Workflow for In Vitro Kinase Inhibition Assay A Prepare Assay Plate: Add buffer, substrate, and ATP B Add Test Compound: Serial dilutions of This compound A->B C Initiate Reaction: Add purified kinase enzyme B->C D Incubate: Allow reaction to proceed (e.g., 60 min at room temp) C->D E Stop Reaction & Detect: Add detection reagents D->E F Read Plate: Measure signal (e.g., fluorescence) E->F G Data Analysis: Calculate % inhibition and IC50 F->G

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Workflow: Antibacterial Susceptibility Test

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Workflow for Broth Microdilution MIC Assay A Prepare Compound Plate: Serial dilutions of this compound in a 96-well plate B Prepare Bacterial Inoculum: Adjust bacterial suspension to 0.5 McFarland standard A->B C Inoculate Plate: Add bacterial suspension to each well B->C D Incubate: 16-20 hours at 37°C C->D E Read Results: Visually inspect for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Protocol 1: In Vitro RET Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase.

Materials:

  • Purified recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound

  • Positive control inhibitor (e.g., Vandetanib)

  • DMSO (for compound dilution)

  • 384-well assay plates (low volume, white)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM). Further dilute these into the assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the RET kinase and the peptide substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent, incubate 40 min; then 10 µL of Kinase Detection Reagent, incubate 30 min).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation:

    • From a fresh agar plate, select several bacterial colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the compound-containing plate. The final volume in each well should be 100 µL. Include a growth control (bacteria in CAMHB with DMSO) and a sterility control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600). The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control.

References

Application Notes and Protocols for the Development of Novel Fungicides Using Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel fungicides derived from pyrazole intermediates. This document outlines the synthesis of pyrazole-based compounds, protocols for evaluating their fungicidal activity, and insights into their mechanism of action.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Many commercial fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, feature a pyrazole carboxamide core structure and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1][3][4] This document provides detailed methodologies for the synthesis and evaluation of novel pyrazole-based fungicides.

Data Presentation: Fungicidal Activity of Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 in µg/mL) of representative pyrazole derivatives against various phytopathogenic fungi. Lower EC50 values indicate higher fungicidal activity.

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of ReferenceSource
7ai Rhizoctonia solani0.37Carbendazol1.00[1][5]
7ai Alternaria porri2.24Carbendazol0.99[1]
7ai Marssonina coronaria3.21Carbendazol0.96[1]
7ai Cercospora petroselini10.29Carbendazol0.96[1]
26 Botrytis cinerea2.432Carbendazole1.565[2][6]
26 Rhizoctonia solani2.182Carbendazole1.420[2][6]
26 Valsa mali1.787Carbendazole0.859[2][6]
26 Thanatephorus cucumeris1.638Carbendazole1.253[2][6]
I8 Phytophthora infestans---[7]
8j Alternaria solani3.06Boscalid-[8]
TM-2 Corn rust-Fluxapyroxad, Bixafen-[3]
6i Valsa mali1.77Boscalid9.19[9]
19i Valsa mali1.97Boscalid9.19[9]
23i Rhizoctonia solani3.79--[9]
7d Rhizoctonia solani0.046Boscalid, Fluxapyroxad0.741, 0.103[4]
12b Rhizoctonia solani0.046Boscalid, Fluxapyroxad0.741, 0.103[4]
SCU2028 Rhizoctonia solani0.022Thifluzamide-[10]
E1 Rhizoctonia solani1.1Boscalid2.2[11][12]
1v Fusarium graminearum0.0530 µMPyraclostrobin-[13]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrazole carboxamides, a common scaffold for potent fungicides.[1][8]

Step 1: Synthesis of 1H-pyrazole-4-carboxylic acid.

  • Start with a substituted pyrazole, for example, obtained through the reaction of a hydrazine with a 1,3-dicarbonyl compound.

  • Perform a substitution reaction using an alkylating agent like dimethyl sulfate.

  • Saponify the resulting ester with a base such as sodium hydroxide (NaOH).

  • Acidify the reaction mixture with an acid like hydrochloric acid (HCl) to precipitate the pyrazole carboxylic acid.[1]

Step 2: Synthesis of Pyrazole-4-carbonyl chloride.

  • Reflux the 1H-pyrazole-4-carboxylic acid obtained in Step 1 with thionyl chloride (SOCl2).[1]

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole acid chloride.

Step 3: Synthesis of the final Pyrazole Carboxamide.

  • Dissolve the pyrazole-4-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a substituted aniline or another amine to the solution. The reaction is often carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide derivative.[1]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)

This protocol details the procedure for evaluating the fungicidal activity of synthesized compounds against various phytopathogenic fungi.[1][5]

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Compound Preparation: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration (e.g., 10 mg/mL).

  • Dosing the Media: Add appropriate volumes of the stock solutions to the molten PDA medium to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing the solvent and a positive control plate with a commercial fungicide.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (when the fungal growth in the control plate has reached a certain diameter).

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by probit analysis of the inhibition data.

Visualizations

Signaling Pathway: Inhibition of Succinate Dehydrogenase (Complex II)

Many pyrazole-based fungicides exert their effect by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II of the mitochondrial electron transport chain. This inhibition disrupts the fungus's cellular respiration and energy production, leading to cell death.[10]

SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- transfer ComplexII Succinate Dehydrogenase (Complex II) ComplexII->ComplexIII e- transfer Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->ComplexII Oxidation PyrazoleFungicide Pyrazole Fungicide PyrazoleFungicide->ComplexII Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.

Experimental Workflow: Fungicide Development Pipeline

The following diagram illustrates the general workflow for the discovery and development of novel pyrazole-based fungicides.

Fungicide_Development_Workflow A Design & Synthesis of Pyrazole Derivatives B In Vitro Antifungal Screening (Mycelium Growth Inhibition) A->B C Determination of EC50 Values B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Compound Optimization D->E Iterative Process F In Vivo Fungicidal Activity (Greenhouse/Field Trials) D->F E->A G Mechanism of Action Studies (e.g., SDH Inhibition Assay) F->G H Toxicology & Environmental Impact Assessment F->H I Commercial Fungicide Candidate G->I H->I

Caption: Workflow for Novel Pyrazole Fungicide Development.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The fungicidal activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and carboxamide moieties. The following diagram summarizes some key SAR findings.

SAR_Insights cluster_Substituents Substituent Effects on Fungicidal Activity PyrazoleCore Pyrazole Core R1 R2 R3 R1_effect R1 (on Pyrazole Nitrogen): - Small alkyl groups (e.g., methyl) are often favorable. PyrazoleCore:p1->R1_effect R2_effect R2 (on Pyrazole Ring): - Electron-withdrawing groups (e.g., -CF3, -CN) can enhance activity. PyrazoleCore:p2->R2_effect R3_effect R3 (on Carboxamide/Anilide): - Halogenated or trifluoromethyl-substituted phenyl rings often lead to high activity. PyrazoleCore:p3->R3_effect Activity High Fungicidal Activity R1_effect->Activity R2_effect->Activity R3_effect->Activity

Caption: Key Structure-Activity Relationships for Pyrazole Fungicides.

References

The Role of 1-Isopropyl-1H-pyrazol-4-ol Scaffolds in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] In the realm of inflammatory diseases, pyrazole-containing compounds have gained significant attention, most notably with the development of selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib.[2] These agents represent a cornerstone in the management of pain and inflammation. This document provides detailed application notes and protocols for the synthesis and evaluation of potential anti-inflammatory agents derived from a 1-isopropyl-1H-pyrazol-4-ol scaffold.

While direct literature explicitly detailing the use of this compound as a starting material for anti-inflammatory agents is limited, its structural motif is highly relevant. The 4-hydroxy group provides a key handle for derivatization to generate libraries of compounds, such as ethers and esters, which are classes of molecules known to possess anti-inflammatory properties. The protocols and data presented herein are based on established synthetic methodologies and biological assays for analogous pyrazole derivatives and serve as a comprehensive guide for researchers exploring this chemical space.

Application Notes

The general strategy for developing anti-inflammatory agents from a this compound core involves the synthesis of the pyrazole ring followed by derivatization at the 4-position. The anti-inflammatory activity of the resulting compounds is then assessed through in vitro and in vivo assays.

A plausible synthetic approach begins with the Knorr pyrazole synthesis, a classical and versatile method for constructing the pyrazole ring from a β-ketoester and a hydrazine.[3] In this case, ethyl 2-formyl-3-methylbutanoate would react with isopropylhydrazine. Subsequent hydrolysis and decarboxylation would yield the desired this compound.

The hydroxyl group at the C4 position is a prime site for chemical modification to explore structure-activity relationships (SAR). Two common derivatization strategies are the formation of ethers and esters.

  • Ether Derivatives: Williamson ether synthesis is a reliable method for preparing pyrazole ethers. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, generates an alkoxide that can then be reacted with various alkyl or aryl halides to introduce a wide range of substituents.

  • Ester Derivatives: Esterification can be achieved by reacting the pyrazol-4-ol with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine or pyridine. This allows for the introduction of diverse acyl groups.

The synthesized derivatives would then be subjected to biological evaluation to determine their anti-inflammatory potential. Key assays include in vitro COX-1 and COX-2 enzyme inhibition assays to assess potency and selectivity, and in vivo models such as the carrageenan-induced paw edema assay in rodents to evaluate efficacy in a living system.

Experimental Protocols

Protocol 1: Synthesis of a Representative 1-Isopropyl-1H-pyrazol-4-yl Ether Derivative

This protocol describes a general procedure for the synthesis of a pyrazole ether derivative, a class of compounds with potential anti-inflammatory activity.

Materials:

  • This compound

  • Substituted benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1-isopropyl-4-(substituted-benzyloxy)-1H-pyrazole.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • Enzyme buffer (e.g., Tris-HCl)

  • Synthesized pyrazole derivatives (test compounds)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme buffer, heme, and glutathione.

  • Add the test compound or reference inhibitor at various concentrations.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation

The following tables summarize representative quantitative data for pyrazole-based anti-inflammatory agents found in the literature. This data can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib 150.04375
Indomethacin 0.10.90.11
Pyrazole A >1000.25>400
Pyrazole B 5.20.0865
Pyrazole C 251.220.8

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

Compound (Dose)Paw Edema Inhibition (%) at 3hUlcerogenic Index
Control 00
Indomethacin (10 mg/kg) 552.5
Celecoxib (10 mg/kg) 620.5
Pyrazole A (20 mg/kg) 680.2
pyrazole B (20 mg/kg) 520.8
Pyrazole C (20 mg/kg) 451.1

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway relevant to the anti-inflammatory action of the described compounds.

Synthesis_Workflow start Ethyl 2-formyl-3-methylbutanoate + Isopropylhydrazine knorr Knorr Pyrazole Synthesis start->knorr intermediate This compound knorr->intermediate derivatization Williamson Ether Synthesis intermediate->derivatization base Base (e.g., K2CO3) base->derivatization product 1-Isopropyl-4-(substituted-benzyloxy)-1H-pyrazole (Potential Anti-inflammatory Agent) derivatization->product reagent Substituted Benzyl Bromide reagent->derivatization

Caption: Synthetic workflow for a potential anti-inflammatory agent.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation nsaids Pyrazole Derivatives (COX-2 Inhibitors) nsaids->cox Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isopropyl-1H-pyrazol-4-ol. The information is structured to address common challenges and improve reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a common synthetic route involving the formation of a pyrazole ring followed by functional group manipulation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-isopropyl-1H-pyrazol-4-amine (Precursor) Incomplete reaction of the 1,3-dicarbonyl equivalent with isopropylhydrazine.- Ensure the reaction temperature is optimized; some condensations require heating to proceed to completion. - Verify the purity of starting materials, as impurities can inhibit the reaction. - Consider using a slight excess of the hydrazine reagent to drive the reaction forward.
Side reactions, such as the formation of regioisomers.- Control the reaction temperature carefully, as higher temperatures can sometimes lead to less selectivity. - The choice of solvent can influence regioselectivity; consider exploring different solvent options.
Low Yield of this compound Incomplete diazotization of the pyrazol-4-amine.- Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to decomposition of the diazonium salt. - Use a freshly prepared solution of sodium nitrite.
Decomposition of the diazonium salt intermediate.- Proceed with the hydrolysis step immediately after the formation of the diazonium salt without isolating it. - Ensure the acidic conditions are maintained throughout the diazotization step.
Inefficient hydrolysis of the diazonium salt.- After diazotization, ensure the reaction mixture is sufficiently heated to promote the hydrolysis of the diazonium salt to the desired hydroxyl group.
Presence of Impurities in the Final Product Unreacted starting materials or intermediates.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Optimize purification methods such as column chromatography or recrystallization.[1]
Formation of side products from the diazotization reaction.- Control the reaction temperature and stoichiometry of reagents carefully to minimize side reactions. - Purification by column chromatography with an appropriate solvent system can help separate the desired product from byproducts.[1]
Colored impurities.- Treat the crude product with activated charcoal in a suitable solvent to adsorb colored impurities before recrystallization. - Passing a solution of the product through a short plug of silica gel can also remove some colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and effective strategy involves a multi-step synthesis. This typically begins with the synthesis of a 4-functionalized pyrazole, such as 1-isopropyl-1H-pyrazol-4-amine. The amine is then converted to the hydroxyl group via a diazotization reaction followed by hydrolysis.

Q2: How can I improve the regioselectivity of the initial pyrazole ring formation?

A2: Regioselectivity in pyrazole synthesis is a known challenge. The choice of the 1,3-dicarbonyl compound and the hydrazine derivative can influence the outcome.[2][3] Optimizing reaction conditions such as temperature and solvent is crucial. Lower temperatures often favor the formation of one regioisomer over the other.

Q3: My this compound product is an oil and difficult to purify. What should I do?

A3: If the product is an oil, it could be due to residual solvent or impurities lowering its melting point. Ensure all volatile solvents are removed under high vacuum.[1] If impurities are suspected, purification by column chromatography is the most effective method for oils.[1]

Q4: What are the best practices for handling the diazonium salt intermediate?

A4: Pyrazole diazonium salts can be unstable. They should be prepared at low temperatures (0-5 °C) and used immediately in the subsequent hydrolysis step without isolation. It is crucial to maintain acidic conditions to prevent premature decomposition.

Q5: What purification techniques are most effective for this compound?

A5: For solid products, recrystallization from a suitable solvent system is often effective.[1] For oily products or to separate closely related impurities, silica gel column chromatography is recommended.[1] The choice of eluent should be optimized using TLC to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of 1-isopropyl-1H-pyrazol-4-amine (Hypothetical)

This protocol is based on general methods for pyrazole synthesis and N-alkylation.

Materials:

  • 4-nitro-1H-pyrazole

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

Step 1: N-isopropylation of 4-nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-isopropyl-4-nitro-1H-pyrazole.

Step 2: Reduction of the nitro group

  • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.

Protocol 2: Synthesis of this compound from 1-isopropyl-1H-pyrazol-4-amine

This protocol is based on the standard conversion of an aromatic amine to a phenol via a diazonium salt.

Materials:

  • 1-isopropyl-1H-pyrazol-4-amine

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a dilute solution of sulfuric acid in water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Pathway A 4-Nitro-1H-pyrazole B 1-isopropyl-4-nitro-1H-pyrazole A->B Isopropyl bromide, K2CO3, DMF C 1-isopropyl-1H-pyrazol-4-amine B->C Fe, NH4Cl, EtOH/H2O D This compound C->D 1. NaNO2, H2SO4, 0-5°C 2. H2O, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_purification Purification Options start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_stoichiometry Confirm Stoichiometry of Reagents start->check_stoichiometry purification Optimize Purification Method check_sm->purification check_conditions->purification check_stoichiometry->purification col_chrom Column Chromatography purification->col_chrom recrystallization Recrystallization purification->recrystallization end Improved Yield and Purity col_chrom->end recrystallization->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 1-isopropyl-1H-pyrazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying pyrazole derivatives like this compound are recrystallization and column chromatography.[1][2] For pyrazolols, purification can also be achieved through pH-mediated precipitation and extraction, taking advantage of the acidic nature of the hydroxyl group.[3]

Q2: How do I select the best purification method for my sample?

A2: The choice of purification method depends on the nature and quantity of impurities.

  • For solid products with thermally stable impurities: Recrystallization is often a good first choice as it can be effective for removing small amounts of impurities.[4]

  • For complex mixtures or to separate regioisomers: Column chromatography provides the best separation.[1][5]

  • If the main impurities are neutral or basic: An acid-base extraction and precipitation can be a highly effective method.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Common impurities can include unreacted starting materials, regioisomers (e.g., 1-isopropyl-1H-pyrazol-5-ol), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization Issues

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.[4]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations.[4]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]

Q5: The recrystallization yield is very low. How can I improve it?

A5: Low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[4]

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.[4]

  • Select an Appropriate Solvent: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.[4]

Q6: How can I remove colored impurities during recrystallization?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[4]

Column Chromatography Issues

Q7: My compound is streaking on the TLC plate and the column. What is the cause?

A7: Streaking on silica gel can be due to the acidic nature of the silica interacting with the basic nitrogen atoms of the pyrazole ring. To mitigate this, you can:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent.[6]

  • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.[6]

Q8: I am not getting good separation of my product from an impurity. What can I do?

A8: To improve separation:

  • Optimize the Eluent System: Systematically vary the polarity of your eluent. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1][5] Running a gradient elution (gradually increasing the polarity of the eluent) can also be effective.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., alumina, or a reverse-phase silica) may provide the necessary selectivity.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, or mixtures like ethanol/water) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction/Precipitation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH). The pyrazolol will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The purified this compound should precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Pyrazole Purification by Column Chromatography

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateGeneral purpose for pyrazoles of varying polarity.[1][5]
Dichloromethane / MethanolFor more polar pyrazole derivatives.
Hexane / AcetoneAn alternative to hexane/ethyl acetate.[4]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Solid rec_dissolve Dissolve in minimal hot solvent rec_start->rec_dissolve rec_filter Hot filtration rec_dissolve->rec_filter rec_cool Cool to crystallize rec_filter->rec_cool rec_isolate Isolate crystals (filtration) rec_cool->rec_isolate rec_dry Dry crystals rec_isolate->rec_dry rec_product Pure Product rec_dry->rec_product chrom_start Crude Mixture chrom_tlc TLC analysis for solvent system chrom_start->chrom_tlc chrom_pack Pack column chrom_tlc->chrom_pack chrom_load Load sample chrom_pack->chrom_load chrom_elute Elute and collect fractions chrom_load->chrom_elute chrom_analyze Analyze fractions (TLC) chrom_elute->chrom_analyze chrom_combine Combine pure fractions chrom_analyze->chrom_combine chrom_evap Evaporate solvent chrom_combine->chrom_evap chrom_product Pure Product chrom_evap->chrom_product

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_oiling_out start Compound 'oiling out' during recrystallization q1 Is the solution cooling too quickly? start->q1 a1_yes Slow down cooling (e.g., use insulated container) q1->a1_yes Yes q2 Is the solution supersaturated at a temperature above the melting point? q1->q2 No end Crystallization should proceed a1_yes->end a2_yes Add more 'good' solvent to the hot solution q2->a2_yes Yes q3 Have you tried inducing crystallization? q2->q3 No a2_yes->end a3_yes Add a seed crystal q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting decision tree for when a compound "oils out".

References

Technical Support Center: Overcoming Challenges in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyrazoles. The information is intended for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization of reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge stems from the similar electronic and steric properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring. This similarity allows both nitrogen atoms to act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant. Alkylation generally occurs at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence regioselectivity. For instance, specific combinations like NaH in THF or K2CO3 in DMSO have been shown to favor N1-alkylation.

Q3: What is dehalogenation in the context of Suzuki coupling of halopyrazoles, and why does it occur?

A: Dehalogenation is a common side reaction in Suzuki coupling where the halo-substituent on the pyrazole ring is replaced by a hydrogen atom, leading to an undesired byproduct and reducing the yield of the desired coupled product.[3][4] This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water. This Pd-H species can then participate in reductive elimination with the pyrazole moiety, leading to the dehalogenated product.[5]

Q4: Are certain pyrazole substrates more prone to dehalogenation during Suzuki coupling?

A: Yes, N-H unprotected pyrazoles can be more susceptible to dehalogenation. The acidic N-H proton can be deprotonated by the base, and the resulting pyrazolate anion can interact with the palladium catalyst in a way that promotes dehalogenation.[3] Therefore, N-protection of the pyrazole ring is often a successful strategy to minimize this side reaction.[3]

Troubleshooting Guides

Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (~1:1 mixture of N1 and N2 isomers) 1. Minimal steric or electronic difference between the two nitrogen atoms. 2. Reaction conditions do not favor one isomer over the other.1. Modify the Alkylating Agent: Use a bulkier alkylating agent to exploit subtle steric differences. 2. Screen Different Bases: Switch from a mild base (e.g., K2CO3) to a stronger base (e.g., NaH) or vice versa. The counter-ion of the base can also influence selectivity.[1] 3. Vary the Solvent: Change the solvent polarity (e.g., from THF to DMF or acetonitrile) as it can influence the transition state energies for the formation of the two isomers.[6] 4. Functional Group Tuning: Modify a substituent on the pyrazole ring to create a stronger electronic or steric bias.[7]
Low Reaction Yield 1. Incomplete deprotonation of the pyrazole N-H. 2. The alkylating agent is not reactive enough. 3. Side reactions or decomposition of reagents. 4. Insufficient reaction time or temperature.1. Use a Stronger Base: If using a carbonate base, consider switching to a hydride base like NaH to ensure complete deprotonation.[1] 2. Increase Electrophilicity: If using an alkyl halide, consider converting it to a more reactive electrophile like a tosylate or mesylate. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Use a Catalyst: For N-arylation, consider using a copper-based catalyst system.[8][9][10]
Low Yield or Side Reactions in Suzuki-Miyaura Cross-Coupling of Halopyrazoles
Problem Potential Cause(s) Suggested Solution(s)
Significant Debromination/Dehalogenation 1. Presence of an unprotected, acidic N-H on the pyrazole ring.[3] 2. The catalyst system or reaction conditions promote the formation of a Pd-H species. 3. Use of a protic solvent or excess water.1. N-Protection: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl/benzyl group) to prevent the formation of the reactive pyrazolate anion.[3] 2. Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can sometimes suppress dehalogenation.[5] 3. Base Optimization: Use a non-hydroxide base like K3PO4 or Cs2CO3.[5] 4. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons.
Low or No Product Formation 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Deactivation of the catalyst by the pyrazole substrate. 4. Unstable boronic acid.1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G2) to ensure the presence of active Pd(0).[11] 2. Solvent Screening: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to improve solubility.[12] 3. Add Excess Ligand: A slight excess of the phosphine ligand can sometimes prevent catalyst deactivation. 4. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids, especially for unstable derivatives.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step.1. Thorough Degassing: Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). 2. Optimize Base and Water Content: The choice of base and the amount of water can significantly impact the rate of transmetalation. A systematic screening is recommended.

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,1,1-Trifluoro-4-(2-furyl)-2,4-butanedione with Methylhydrazine

SolventRatio of Regioisomers (5-Aryl : 3-Aryl)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398
Data sourced from foundational studies on the use of fluorinated alcohols.

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh3)4Na2CO3Dioxane/H2O906~70-85
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10012>90
XPhos Pd G2K2CO3EtOH/H2O804>95
Yields are approximate and can vary based on specific substrates and reaction scale. Data compiled from various literature sources.[11][13]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF

This protocol is adapted from established methods for N1-selective alkylation.[1]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted pyrazole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

This protocol utilizes a modern palladium pre-catalyst for efficient coupling.[11]

  • In a Schlenk flask or a microwave vial, combine the N-protected 4-bromopyrazole (1.0 equivalent), the boronic acid or boronic ester (1.5 equivalents), and potassium carbonate (K2CO3, 2.0 equivalents).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of ethanol and water).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.

Visualizations

Troubleshooting_N_Alkylation_Regioselectivity start Start: Poor Regioselectivity in N-Alkylation check_sterics Are C3 and C5 substituents sterically different? start->check_sterics check_electronics Do C3 and C5 substituents have different electronic properties? check_sterics->check_electronics No steric_solution Use a bulkier alkylating agent to enhance steric differentiation. check_sterics->steric_solution Yes base_solvent_screen Screen different base/solvent combinations (e.g., NaH/THF, K2CO3/DMF). check_electronics->base_solvent_screen No check_electronics->base_solvent_screen Yes functional_group_mod Consider modifying a pyrazole substituent to increase steric/electronic bias. base_solvent_screen->functional_group_mod Still poor selectivity

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Workup & Purification Halopyrazole Halopyrazole (N-Protected) Degas Degas Solvent Halopyrazole->Degas Boronic_Acid Boronic Acid / Ester Boronic_Acid->Degas Base Base (e.g., K2CO3) Base->Degas Pd_Catalyst Pd Catalyst (e.g., XPhos Pd G2) Pd_Catalyst->Degas Heat Heat (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Aqueous Workup Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: Functionalized Pyrazole Purify->Product

Caption: A streamlined experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Signaling_Pathway_Analogy start Pyrazole Functionalization Goal regioselectivity Regioselectivity Control start->regioselectivity yield_optimization Yield Optimization start->yield_optimization sterics Steric Factors regioselectivity->sterics electronics Electronic Factors regioselectivity->electronics conditions Reaction Conditions regioselectivity->conditions yield_optimization->conditions catalyst Catalyst Choice yield_optimization->catalyst reagents Reagent Quality yield_optimization->reagents product Desired Functionalized Pyrazole sterics->product electronics->product conditions->product catalyst->product reagents->product

Caption: Key factors influencing the outcome of pyrazole functionalization reactions.

References

Technical Support Center: Optimizing Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity allows both nitrogen atoms to act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is influenced by a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity.[1][3] For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[1][4]

  • Alkylating Agent: The nature of the electrophile is crucial.[5] Highly specialized and sterically demanding reagents have been developed to achieve high selectivity.[1]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1][4]

Q3: My N1 and N2 isomers are difficult to separate by column chromatography. What can I do?

A: If the isomers have very similar polarities, consider derivatization to alter their physical properties, making separation easier. Alternatively, exploring different chromatographic techniques, such as supercritical fluid chromatography (SFC) or using alternative stationary phases in HPLC, may provide better resolution.

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Steps & Optimization
1. Incomplete Deprotonation Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4] For less reactive alkylating agents, a stronger base like NaH might be necessary.[4] A slight excess of the base is often beneficial.[4]
2. Poor Reagent Solubility Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[4]
3. Inactive Alkylating Agent Check the Alkylating Agent's Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl. If you are using a less reactive alkyl halide, consider switching to a more reactive one.
4. Suboptimal Temperature Adjust Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be aware that higher temperatures can sometimes lead to side reactions or decreased regioselectivity.
5. Presence of Water Ensure Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[4]

Troubleshooting_Yield start Low/No Yield deprotonation Incomplete Deprotonation? start->deprotonation base Use Stronger Base (e.g., NaH) deprotonation->base Yes solubility Poor Solubility? deprotonation->solubility No end Improved Yield base->end solvent Change Solvent (e.g., DMF, DMSO) solubility->solvent Yes reactivity Alkylating Agent Reactivity Low? solubility->reactivity No solvent->end agent Use More Reactive Agent (e.g., R-I) reactivity->agent Yes conditions Suboptimal Conditions? reactivity->conditions No agent->end temp Increase Temperature Ensure Anhydrous conditions->temp Yes temp->end

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated products. How can I improve the selectivity?

A: Achieving high regioselectivity is a common challenge. The following strategies can be employed to favor the formation of one isomer over the other.

Strategy To Favor N1-Alkylation To Favor N2-Alkylation
Steric Hindrance Utilize a pyrazole with a larger substituent at the C3 position compared to the C5 position. The alkylating agent will preferentially attack the less hindered N1 nitrogen.This is less straightforward and often requires specific directing groups or catalysts.
Base/Solvent System Use combinations like K₂CO₃ in DMSO or NaH in THF.[4]The choice is highly substrate-dependent and may require screening of various conditions.
Alkylating Agent Employ a sterically demanding alkylating agent. The bulkier group will preferentially attack the less hindered N1 position.[4]Less common, but specific reagents might favor N2 under certain conditions.
Catalyst -Use a magnesium-based catalyst such as MgBr₂.[4]

Regioselectivity_Logic start Poor Regioselectivity goal Desired Isomer? start->goal n1 N1-Isomer goal->n1 N1 n2 N2-Isomer goal->n2 N2 sterics_n1 Increase Steric Hindrance at C3 vs C5 n1->sterics_n1 base_solvent_n1 Use K₂CO₃/DMSO or NaH/THF n1->base_solvent_n1 agent_n1 Use Bulky Alkylating Agent n1->agent_n1 catalyst_n2 Use Mg-based Catalyst (e.g., MgBr₂) n2->catalyst_n2 result Improved Regioselectivity sterics_n1->result base_solvent_n1->result agent_n1->result catalyst_n2->result

Caption: Logical workflow for optimizing regioselectivity.

Data Presentation: Influence of Reaction Conditions

The following tables summarize the influence of various reaction parameters on the N-alkylation of substituted pyrazoles. The data is illustrative and compiled from various sources.

Table 1: Influence of Base and Solvent on the N-alkylation of 3-substituted Pyrazoles [4]

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Illustrative)
1K₂CO₃Acetonitrile802:1
2K₂CO₃DMSO809:1
3Cs₂CO₃DMF255:1
4NaHTHF25>20:1
5NaHDMF2515:1

Table 2: Optimization of Acid-Catalyzed N-Alkylation of 4-chloropyrazole [2][6]

EntryCatalyst (0.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1-DCE8024Trace
2Sc(OTf)₃DCE252425
3BF₃·OEt₂DCE252445
4CSADCE252477
5CSACH₂Cl₂252465
6CSAToluene252455
7CSADCE25472

DCE = 1,2-Dichloroethane; CSA = Camphorsulfonic acid

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation

This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a base.[5][7]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)[4][7]

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)[7]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the base (e.g., sodium hydride, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[7]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[7]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5][7]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[7]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, then dry over anhydrous Na₂SO₄.[7]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification prep 1. Add base (e.g., NaH) to anhydrous DMF at 0°C under inert atmosphere add_pyrazole 2. Add pyrazole solution dropwise prep->add_pyrazole deprotonate 3. Stir for 30 min for deprotonation add_pyrazole->deprotonate add_alkyl_halide 4. Add alkyl halide dropwise at 0°C deprotonate->add_alkyl_halide react 5. Warm to RT and stir (2-16h), monitor by TLC/LC-MS add_alkyl_halide->react quench 6. Quench with sat. aq. NH₄Cl at 0°C react->quench extract 7. Extract with EtOAc quench->extract wash_dry 8. Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate 9. Concentrate under reduced pressure wash_dry->concentrate purify 10. Purify by column chromatography concentrate->purify product Isolated N-Alkylated Pyrazole purify->product

Caption: General experimental workflow for base-mediated N-alkylation.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This protocol provides an alternative method for N-alkylation using trichloroacetimidate electrophiles under acidic conditions, avoiding the need for a strong base.[2][6]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1 equivalent), trichloroacetimidate (1 equivalent), and CSA (0.2 equivalents) under an atmosphere of argon.[2]

  • Add dry DCE to form a 0.25 M solution.[2]

  • Stir the reaction at room temperature for 4 hours.[2][6]

  • After 4 hours, dilute the reaction mixture with ethyl acetate.[2]

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of substituted pyrazoles, particularly in the Knorr synthesis?

A1: The most prevalent side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. Other common side reactions include the formation of pyrazoline intermediates due to incomplete cyclization or aromatization, the generation of colored impurities from the hydrazine starting material, and in some instances, the di-addition of hydrazine to the dicarbonyl compound.[1]

Q2: How do steric and electronic effects of substituents on the 1,3-dicarbonyl compound influence the formation of regioisomers?

A2: Both steric and electronic factors of the substituents on the reactants play a crucial role in determining the regioselectivity of the reaction.[2]

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[3]

Q3: What is the impact of reaction conditions such as solvent, temperature, and pH on regioselectivity?

A3: Reaction conditions have a significant impact on the ratio of regioisomers formed:

  • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of a single regioisomer compared to conventional solvents like ethanol.[2][4]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the product ratio.[2][5]

  • pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and affect the rate of condensation at each carbonyl group, thereby influencing the regiochemical outcome.[2][6]

Q4: What are pyrazolium salts and how are they formed as side products?

A4: Pyrazolium salts are formed when the pyrazole ring, which is weakly basic, reacts with an acid.[7][8] In the context of pyrazole synthesis, if acidic conditions are used, the pyrazole product can be protonated to form a pyrazolium salt. For example, solid pyrazole reacts with HCl gas to form pyrazolium chloride.[7]

Q5: Can N-acylation be a side reaction during pyrazole synthesis?

A5: N-acylation can occur as a side reaction if an acylating agent is present in the reaction mixture. The pyrazole nitrogen can act as a nucleophile and react with acylating agents like acid chlorides or anhydrides.[9][10] This is more of a concern in subsequent functionalization steps but can occur during synthesis if reactive acyl species are present.

Q6: Under what conditions can dimerization of pyrazole precursors occur?

A6: Dimerization reactions are a possibility, particularly with certain substituted pyrazoles. For instance, a copper-promoted dimerization of 5-aminopyrazoles has been reported to produce pyrazole-fused pyridazines and pyrazines.[11]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers
  • Symptom: The final product is a mixture of two or more isomers, as indicated by NMR spectroscopy (e.g., duplicate sets of peaks) or chromatography (e.g., multiple spots on TLC).

  • Troubleshooting Steps:

    • Confirm Isomer Presence: Utilize analytical techniques such as NMR (¹H, ¹³C, and NOESY), mass spectrometry, and chromatography (TLC, GC-MS, or HPLC) to confirm the presence and ratio of regioisomers.[2]

    • Modify Reaction Solvent: As shown in the data below, changing the solvent can have a dramatic effect on regioselectivity. Consider switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP.[2][4]

    • Adjust Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or a base can alter the nucleophilicity of the hydrazine and favor the formation of one regioisomer.[6]

    • Alter Reaction Temperature: Systematically vary the reaction temperature to determine if the reaction is under kinetic or thermodynamic control and if a specific temperature favors the desired isomer.[2]

    • Purification: If the formation of regioisomers cannot be completely suppressed, they can often be separated by column chromatography on silica gel.[12]

Issue 2: Low Yield of the Desired Pyrazole Product
  • Symptom: The overall yield of the purified pyrazole is lower than expected.

  • Troubleshooting Steps:

    • Check Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions that consume starting materials.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature.

    • Incomplete Cyclization: A low yield might be due to the formation of stable pyrazoline intermediates. These can sometimes be isolated and then aromatized to the desired pyrazole in a separate step, for example, by heating in DMSO under an oxygen atmosphere.[1][13]

    • Di-addition of Hydrazine: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[1] This can be minimized by carefully controlling the stoichiometry of the reactants.

Issue 3: Presence of Colored Impurities in the Product
  • Symptom: The reaction mixture or the isolated product has a yellow or red discoloration.

  • Troubleshooting Steps:

    • Hydrazine Quality: Colored impurities often arise from the hydrazine starting material, which can degrade over time.[14] Using freshly purified or a new batch of hydrazine can mitigate this issue.

    • Purification: Most colored impurities can be removed by recrystallization of the crude product from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Regioisomeric Ratio in the Synthesis of Pyrazoles

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1[6]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5[6]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow regioselectivity (~1:1)
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[4]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[4]

Isomer A is the product where the substituted nitrogen of the hydrazine is adjacent to the R¹ group of the dicarbonyl, and Isomer B is where it is adjacent to the R² group.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][15]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent)

    • Hydrazine derivative (e.g., phenylhydrazine, 1 equivalent)

    • Solvent (e.g., ethanol, 1-propanol)

    • Acid catalyst (e.g., glacial acetic acid, a few drops)

  • Procedure:

    • In a round-bottom flask or a scintillation vial, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

    • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[15]

    • Add a few drops of the acid catalyst to the reaction mixture.

    • Heat the reaction mixture with stirring. A typical temperature is around 100°C for 1-2 hours.[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

    • If crystallization does not occur readily, adding water or a non-polar solvent like diethyl ether can help precipitate the product.[15]

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways start_dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate_A Hydrazone Intermediate A start_dicarbonyl->intermediate_A Attack at C1 intermediate_B Hydrazone Intermediate B start_dicarbonyl->intermediate_B Attack at C3 start_hydrazine Substituted Hydrazine start_hydrazine->intermediate_A start_hydrazine->intermediate_B product_A Regioisomer A (Desired Product) intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer B (Side Product) intermediate_B->product_B Cyclization & Dehydration Troubleshooting_Workflow start Issue: Regioisomer Mixture Detected check_ratio Analyze Regioisomeric Ratio (NMR, GC-MS) start->check_ratio strategy Select Mitigation Strategy check_ratio->strategy solvent Modify Solvent System (e.g., TFE, HFIP) strategy->solvent Solvent-based ph Adjust Reaction pH (Acidic or Basic Catalysis) strategy->ph pH-based temp Vary Reaction Temperature strategy->temp Temp-based purify Purify by Chromatography strategy->purify If separation is feasible analyze Re-analyze Regioisomeric Ratio solvent->analyze ph->analyze temp->analyze success Desired Regioisomer Obtained purify->success analyze->success Successful fail Unsuccessful analyze->fail Unsuccessful fail->strategy Logical_Relationships factors Factors Influencing Regioselectivity Steric Hindrance Electronic Effects Solvent Polarity Temperature pH outcome Regiochemical Outcome Ratio of Isomer A to Isomer B factors:f0->outcome:o0 Increased bulkiness favors attack at less hindered site factors:f1->outcome:o0 EWG on dicarbonyl activates adjacent carbonyl factors:f2->outcome:o0 Fluorinated alcohols can significantly favor one isomer factors:f3->outcome:o0 Affects kinetic vs. thermodynamic control factors:f4->outcome:o0 Alters nucleophilicity of hydrazine

References

stability issues of 1-isopropyl-1H-pyrazol-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-isopropyl-1H-pyrazol-4-ol under acidic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in acidic solutions?

A1: this compound is expected to have moderate stability in weakly acidic to neutral conditions. The pyrazole ring itself is aromatic and generally stable, but its reactivity is influenced by its substituents.[1][2] The pyridine-like nitrogen atom (N2) can be protonated in acidic media, forming a pyrazolium cation.[1][2] The 4-hydroxyl group makes the pyrazole ring electron-rich, which can increase its susceptibility to electrophilic attack and oxidation, particularly under strong acidic or oxidizing conditions.

Q2: What are the visible signs of degradation for this compound in an acidic medium?

A2: Degradation of this compound may be indicated by a few observable changes. The most common sign is a change in the color of the solution, often turning yellow, brown, or even dark purple, which can suggest the formation of colored byproducts, potentially from oxidation of the hydroxyl group. Other signs include the formation of a precipitate as the degradation product may be less soluble, or the evolution of a gas if the degradation is severe.

Q3: Which acidic conditions are most likely to cause degradation?

A3: Harsh acidic conditions are most likely to cause degradation. This includes the use of strong mineral acids (e.g., concentrated H₂SO₄, HNO₃, HCl), particularly at elevated temperatures. The presence of oxidizing agents, even in catalytic amounts, in an acidic solution can significantly accelerate degradation due to the electron-rich nature of the 4-hydroxypyrazole core. Protic solvents in combination with acid may also facilitate decomposition pathways.[3]

Q4: How should I prepare and store acidic solutions of this compound?

A4: To minimize degradation, it is recommended to prepare acidic solutions of this compound fresh for each experiment. Use deoxygenated solvents to reduce the risk of oxidation. If storage is necessary, it should be for a short term in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8 °C). Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable.

Q5: Can the protonated form of the pyrazole ring affect my reaction?

A5: Yes. Protonation of the pyridine-like nitrogen (N2) forms a pyrazolium cation, which deactivates the ring towards further electrophilic attack.[1] This can alter the expected reactivity and may influence the outcome of subsequent reaction steps. This property, however, can sometimes be used to protect the pyrazole ring during certain transformations.

Troubleshooting Guides

Scenario 1: My solution of this compound turned dark upon adding acid.

  • Question: Why did the color of my solution change so dramatically after adding acid, and is my compound lost?

  • Answer: A rapid color change, especially to a dark hue, is a strong indicator of decomposition. The 4-hydroxyl group makes the molecule susceptible to oxidation, a reaction that is often catalyzed by acid and trace metals. The colored species are likely quinone-like or polymeric byproducts. While some of your compound may still be present, a significant portion has likely degraded. It is crucial to analyze a sample by TLC or LC-MS to assess the extent of the degradation.

Scenario 2: I am seeing multiple unexpected spots on my TLC plate after an acidic workup.

  • Question: My reaction was clean before workup, but after washing with an acidic solution, my TLC shows multiple new spots. What happened?

  • Answer: This suggests that your compound is sensitive to the acid used during the workup. The new spots are likely degradation products. To mitigate this, consider using a milder acid (e.g., dilute citric acid, saturated NH₄Cl) or minimizing the contact time with the acidic solution. Performing the workup at a lower temperature (e.g., in an ice bath) can also help to slow down the rate of degradation.

Scenario 3: The ¹H NMR spectrum of my compound is inconsistent after purification using acidic conditions.

  • Question: I purified my compound using chromatography with an acidic modifier, but the NMR spectrum shows broadened peaks or unexpected signals. Is the compound unstable?

  • Answer: Broadened peaks in an NMR spectrum can indicate a dynamic equilibrium, such as proton exchange or tautomerization, which can be influenced by residual acid. Unexpected signals suggest the formation of isomers or degradation products. To resolve this, ensure all residual acid is removed, for example, by washing with a mild base (e.g., saturated NaHCO₃ solution) followed by a brine wash and drying, before concentrating the sample for NMR analysis. If the issue persists, it points to compound instability under those specific purification conditions.

Data Presentation

Table 1: Qualitative Stability Guidelines for this compound under Various Acidic Conditions

Acid TypeConcentrationTemperatureExpected StabilityNotes
Organic Acids
Acetic Acid (AcOH)Dilute to GlacialRoom TempGoodGenerally well-tolerated for reactions and chromatography.[4]
Trifluoroacetic Acid (TFA)Dilute (<1%)Room TempModerateCommonly used in HPLC; prolonged exposure may cause some degradation.
ConcentratedElevated TempLowRisk of ring acylation or decomposition.
Mineral Acids
Hydrochloric Acid (HCl)Dilute (e.g., 1M)Room TempModerate to GoodStable for short periods (e.g., workup), but monitor for degradation.
ConcentratedRoom TempLowHigh risk of degradation.
Sulfuric Acid (H₂SO₄)DiluteRoom TempModerateRisk of sulfonation at elevated temperatures.
ConcentratedAnyVery LowStrong dehydrating and oxidizing agent; likely to cause rapid decomposition.
Nitric Acid (HNO₃)AnyAnyVery LowStrong oxidizing agent; will likely lead to nitration and/or oxidation.
Lewis Acids
Boron Trifluoride (BF₃)CatalyticLow TempModerateStability is substrate and solvent dependent.
Aluminum Chloride (AlCl₃)StoichiometricRoom TempLowCan coordinate strongly and promote decomposition.

Disclaimer: This table provides general guidelines based on established chemical principles. The actual stability of this compound should be confirmed experimentally.

Table 2: Recommended Analytical Methods for Stability Monitoring

MethodApplicationInformation Provided
Thin Layer Chromatography (TLC) Rapid, qualitative monitoringVisualize the appearance of degradation products (new spots).
LC-MS Quantitative analysisSeparate and identify the parent compound and degradation products by mass.
¹H NMR Spectroscopy Structural analysisMonitor changes in the chemical structure and identify new species.
UV-Vis Spectroscopy Colorimetric analysisTrack the formation of colored byproducts by monitoring changes in absorbance.
Experimental Protocols

Protocol for Assessing the Stability of this compound in a Protic Acidic Solution

This protocol describes a general method to determine the stability of this compound in a solution of 1M HCl in methanol over time.

1. Materials and Reagents:

  • This compound
  • Methanol (HPLC grade, deoxygenated)
  • Concentrated HCl
  • Saturated sodium bicarbonate (NaHCO₃) solution
  • Ethyl acetate (for extraction)
  • Anhydrous sodium sulfate (Na₂SO₄)
  • TLC plates, LC-MS vials, NMR tubes

2. Preparation of Acidic Solution:

  • Prepare a 1M solution of HCl in methanol by carefully adding the required amount of concentrated HCl to deoxygenated methanol in a volumetric flask under an inert atmosphere.
  • Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).

3. Experimental Procedure:

  • In a sealed vial, add a known volume of the pyrazole stock solution to the 1M HCl/methanol solution to achieve the desired final concentration (e.g., 1 mg/mL).
  • Immediately take a sample for analysis (t=0). This is your baseline.
  • Store the vial at a constant temperature (e.g., room temperature) and protect it from light.
  • Take samples at regular intervals (e.g., 1h, 4h, 8h, 24h).

4. Sample Analysis:

  • For each time point, quench a small aliquot of the reaction mixture by diluting it in a mixture of ethyl acetate and saturated NaHCO₃ solution.
  • Separate the organic layer, dry it with Na₂SO₄, and prepare for analysis.
  • TLC Analysis: Spot the quenched samples on a TLC plate and elute with an appropriate solvent system to visualize the parent compound and any new spots.
  • LC-MS Analysis: Inject the samples into an LC-MS to quantify the remaining parent compound and identify the masses of any degradation products.
  • NMR Analysis (Optional): For a more detailed structural analysis of degradation products, a larger scale experiment may be necessary to isolate sufficient material.

5. Data Interpretation:

  • Plot the concentration of this compound as a function of time to determine its degradation rate.
  • Analyze the LC-MS and NMR data to propose structures for the major degradation products.

Mandatory Visualization

troubleshooting_workflow start Unexpected Result in Acidic Conditions (e.g., color change, new spot) check_purity Is the starting material pure? start->check_purity purify_sm Purify starting material and repeat experiment. check_purity->purify_sm No analyze_products Analyze reaction mixture (LC-MS, NMR) to identify byproducts. check_purity->analyze_products Yes is_degradation Are byproducts consistent with degradation (e.g., oxidation, ring opening)? analyze_products->is_degradation modify_conditions Modify Reaction Conditions is_degradation->modify_conditions Yes end_success Problem Resolved is_degradation->end_success No, byproduct is from an unexpected reaction pathway. lower_temp Lower reaction temperature modify_conditions->lower_temp shorter_time Reduce reaction time modify_conditions->shorter_time milder_acid Use a milder acid (e.g., AcOH, citric acid) modify_conditions->milder_acid inert_atm Run under inert atmosphere (N2 or Ar) modify_conditions->inert_atm lower_temp->end_success shorter_time->end_success milder_acid->end_success inert_atm->end_success

Caption: Troubleshooting workflow for unexpected results.

degradation_pathway cluster_main Hypothesized Degradation under Strong Acid/Oxidizing Conditions parent This compound protonated Protonated Intermediate (Pyrazolium Cation) parent->protonated H+ oxidized Oxidized Intermediate (Radical Cation) parent->oxidized [O] protonated->oxidized [O] dimer Dimerization Products oxidized->dimer ring_opened Ring-Opened Products oxidized->ring_opened polymer Polymeric Material (Dark Precipitate) dimer->polymer

Caption: Hypothesized acid-catalyzed degradation pathway.

References

Technical Support Center: Troubleshooting Low Bioactivity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low bioactivity of pyrazole-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole-based compound shows low or no activity in my cell-based assay. What are the initial troubleshooting steps?

A1: Low or no bioactivity in a cell-based assay can stem from multiple factors. A systematic approach is crucial to identify the root cause. The first steps involve verifying the compound's integrity and concentration, followed by assessing its fundamental physicochemical properties, which dictate its ability to reach the target in a cellular environment.

A common issue is that the compound may not be sufficiently soluble in the assay medium to reach the effective concentration, or it may not be able to cross the cell membrane to engage with an intracellular target.

Below is a logical workflow to begin troubleshooting:

G cluster_physchem Physicochemical & ADME Properties start Low Bioactivity Observed check_compound 1. Verify Compound Integrity & Purity (LC-MS, NMR) start->check_compound check_solubility 2. Assess Aqueous Solubility check_compound->check_solubility If pure check_permeability 3. Evaluate Cell Permeability check_solubility->check_permeability If soluble check_target 4. Confirm Target Engagement check_permeability->check_target If permeable check_metabolism 5. Investigate Metabolic Stability check_target->check_metabolism If no engagement, re-evaluate target end Identify Cause & Optimize check_metabolism->end If stable, re-evaluate SAR G A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Analyze Protein Levels (e.g., Western Blot, ELISA) E->F G 7. Plot Melt Curve (% Soluble Protein vs. Temp) F->G H Thermal Shift Indicates Target Engagement G->H G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAF RAF Receptor->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation) pERK->Transcription Activates Inhibitor Pyrazole-based MEK Inhibitor Inhibitor->MEK

Technical Support Center: Enhancing Solubility of 1-isopropyl-1H-pyrazol-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with 1-isopropyl-1H-pyrazol-4-ol in biological assays. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and illustrative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening?

A1: This is a common issue for many organic small molecules, including pyrazole derivatives. The phenomenon, often called "solvent shock," occurs because the compound is highly soluble in a polar aprotic solvent like DMSO but has low aqueous solubility. When the concentrated DMSO stock is introduced into an aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate out of the solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.

Q3: How can I determine the aqueous solubility of my batch of this compound?

A3: You can determine the kinetic solubility of your compound using a high-throughput screening method like nephelometry or a shake-flask method followed by UV-Vis or LC-MS analysis. A detailed protocol for a kinetic solubility assay is provided in the Experimental Protocols section of this guide.

Q4: Are there alternative solvents to DMSO for preparing stock solutions?

A4: While DMSO is the most common solvent for initial solubilization, ethanol can also be used for some pyrazole derivatives. However, the final concentration of ethanol in cell culture should also be kept low, typically below 0.5%, to avoid cellular stress. For some applications, co-solvent mixtures or the use of cyclodextrins can provide alternatives to high concentrations of organic solvents.

Q5: How does pH affect the solubility of this compound?

A5: this compound is a weakly acidic compound due to the hydroxyl group on the pyrazole ring. Therefore, its solubility is expected to be pH-dependent. In solutions with a pH above its pKa, the hydroxyl group will be deprotonated, forming a more soluble phenolate-like anion. Conversely, at a pH below its pKa, it will exist predominantly in its less soluble, neutral form. Adjusting the pH of your buffer system can be a viable strategy to enhance its solubility.

Troubleshooting Guide: Compound Precipitation in Biological Assays

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound during your experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. The compound's aqueous solubility limit has been exceeded.- Determine the kinetic solubility of the compound in your specific buffer. - Decrease the final concentration of the compound in your assay. - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer.
Precipitation observed in cell culture media after a short incubation period. Interaction with media components (e.g., salts, proteins in fetal bovine serum).- Pre-warm the cell culture media to 37°C before adding the compound. - Add the DMSO stock to the media dropwise while gently vortexing. - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Cloudiness or film formation on the surface of the culture plate. The compound may be coming out of solution over time due to temperature or pH shifts.- Ensure the incubator's CO₂ and temperature are stable. - Consider using a buffer with stronger buffering capacity, such as HEPES, in your media. - Evaluate the use of solubility enhancers like cyclodextrins.
Inconsistent results between experiments. Variability in stock solution preparation or precipitation in some wells.- Always vortex the DMSO stock solution before use. - Visually inspect each well for precipitation before and after adding the compound. - Prepare fresh working solutions for each experiment.

Data Presentation: Solubility of a Model Pyrazole Compound

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temperature
MethanolFreely SolubleRoom Temperature
Dimethyl Sulfoxide (DMSO)~16.6Room Temperature
1-Propanol37.79 - 66.3620 - 40
Ethyl AcetateHighRoom Temperature
AcetonitrileHighRoom Temperature
TolueneLowRoom Temperature

Data compiled from publicly available sources.[1][2][3]

Table 2: Example of Solubility Enhancement of a Pyrazolo[3,4-d]pyrimidine Derivative with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

CompoundIntrinsic Water Solubility (µg/mL)Solubility with 20% HPβCD (µg/mL)Fold Increase
Pyrazolo[3,4-d]pyrimidine Analog< 0.1> 100> 1000

This table illustrates the significant solubility enhancement achievable with cyclodextrins for pyrazole-based compounds.[4][5]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol outlines a general procedure for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours.

  • Analysis:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

    • UV-Vis or LC-MS: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax or analyze by LC-MS to determine the concentration of the dissolved compound.

Protocol 2: Enhancing Solubility with Co-solvents

This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous solution.

Materials:

  • This compound

  • DMSO

  • Ethanol, Polyethylene Glycol 400 (PEG 400), or Propylene Glycol (PG)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Prepare Co-solvent Mixture: Create a series of co-solvent/buffer mixtures. For example, prepare solutions of 10% Ethanol in PBS, 20% Ethanol in PBS, etc.

  • Solubility Testing: Add an excess amount of solid this compound to each co-solvent/buffer mixture.

  • Equilibration: Shake the solutions at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable method like UV-Vis spectrophotometry or HPLC.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol details the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Mortar and pestle

  • Vortex mixer

  • Lyophilizer (optional)

Procedure (Kneading Method):

  • Form a Paste: Place a calculated amount of HPβCD in a mortar and add a small amount of water to form a thick paste.

  • Add Compound: Slowly add the this compound powder to the paste while continuously triturating (kneading) with the pestle.

  • Knead: Continue kneading for 30-60 minutes. If the mixture becomes too dry, add a very small amount of water.

  • Dry: Dry the resulting solid mixture in an oven at 40-50°C or under a vacuum.

  • Re-dissolve: The resulting powder is the inclusion complex, which should have enhanced aqueous solubility. Test its solubility in water or your desired buffer.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Kinetic Solubility Assay start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute Serial Dilution in DMSO stock->serial_dilute add_buffer Dilute into Aqueous Buffer serial_dilute->add_buffer incubate Incubate & Shake add_buffer->incubate analyze Analyze (Nephelometry/LC-MS) incubate->analyze

Caption: Workflow for Kinetic Solubility Determination.

solubility_enhancement_options cluster_methods Solubility Enhancement Strategies cluster_details_ph Mechanism cluster_details_co Mechanism cluster_details_cyclo Mechanism start Poor Aqueous Solubility of This compound ph_adjust pH Adjustment start->ph_adjust cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin ph_detail Increase pH > pKa to form more soluble anionic species. ph_adjust->ph_detail co_detail Use of water-miscible organic solvents (Ethanol, PEG 400) to reduce solvent polarity. cosolvency->co_detail cyclo_detail Encapsulation of the hydrophobic compound within the cyclodextrin core. cyclodextrin->cyclo_detail

Caption: Strategies for Enhancing Compound Solubility.

References

Technical Support Center: Scaling Up the Production of 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting information, frequently asked questions, and detailed protocols to address common challenges encountered during the production scale-up of 1-isopropyl-1H-pyrazol-4-ol and structurally related compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification process.

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Degradation of starting materials or product. 4. Inefficient purification and product loss during workup.1. Monitor reaction progress using TLC or LC-MS to ensure completion. 2. Perform small-scale optimization studies to determine the ideal temperature and reaction duration (see Table 1). 3. Ensure reagents are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) if sensitive to air/moisture. 4. Optimize the extraction and purification protocol. Consider alternative purification methods like column chromatography or crystallization.
Impurity Formation (e.g., Isomers) 1. Presence of reactive impurities in starting materials. 2. Non-selective reaction conditions. 3. Product degradation under reaction or workup conditions.1. Use high-purity starting materials. Isopropylhydrazine, in particular, should be of high quality. 2. Adjust the reaction temperature. Lower temperatures may favor the desired regioisomer. 3. Modify the workup procedure to be as mild as possible. Avoid strong acids or bases if the product is sensitive.
Difficulties in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. Saturate the aqueous phase with NaCl (brine) to decrease the polarity and improve extraction efficiency with organic solvents. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Screen different solvent systems for column chromatography. Consider a different stationary phase (e.g., alumina instead of silica).
Poor Solubility of Reagents 1. Incorrect solvent choice. 2. Low reaction temperature.1. Screen alternative solvents with different polarities (see Table 2). 2. Gently warm the mixture to aid dissolution before initiating the reaction, ensuring the temperature does not cause premature reaction or degradation.
Runaway Reaction During Scale-Up 1. Exothermic reaction with inadequate heat dissipation. 2. Addition rate of reagents is too fast.1. Ensure the reactor has adequate cooling capacity. 2. Add the exothermic reagent (e.g., isopropylhydrazine) slowly and monitor the internal temperature closely. Use a dropping funnel for controlled addition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route involves the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound, such as diethyl malonate or a related derivative. This is typically followed by cyclization to form the pyrazole ring.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) and visualize the spots under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.

Q3: My product seems to be stuck in the aqueous layer during workup. What should I do?

The hydroxyl group on the pyrazole ring can increase water solubility. To improve extraction into an organic solvent, you can saturate the aqueous layer with sodium chloride (brine). This "salting out" effect reduces the solubility of organic compounds in the aqueous phase. Alternatively, perform a continuous liquid-liquid extraction.

Q4: What are the key safety precautions when working with isopropylhydrazine?

Isopropylhydrazine and its salts are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Q5: During scale-up, the reaction color is different from the lab scale. Is this a concern?

A color change can indicate differences in reaction kinetics, impurity profiles, or heat transfer. It is crucial to monitor the reaction by analytical methods (TLC, LC-MS) to ensure the desired product is being formed and that significant new impurities are not appearing.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield
Temperature (°C)Reaction Time (h)Yield (%)Purity (by LC-MS, %)
60125592
8087595
10068294
12068088

Note: Data is hypothetical and for illustrative purposes.

Table 2: Solvent Effect on Reaction Yield
SolventDielectric ConstantYield (%)Purity (by LC-MS, %)
Toluene2.46891
Ethanol258295
Acetonitrile37.57893
DMF38.37590

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • Isopropylhydrazine hydrochloride

  • Diethyl malonate (or a suitable equivalent)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the apparatus with nitrogen.

  • Base and Reagent Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. Stir for 30 minutes.

  • Hydrazine Addition: Add isopropylhydrazine hydrochloride to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor by TLC until the starting materials are consumed (typically 6-8 hours).

  • Cooling and Quenching: Cool the mixture to room temperature. Carefully neutralize the mixture by adding hydrochloric acid until the pH is ~7.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Isopropylhydrazine C Condensation & Cyclization A->C B Diethyl Malonate B->C D This compound C->D Purification

Caption: Proposed synthetic pathway for this compound.

G A 1. Lab-Scale Process Optimization B 2. Sourcing of Raw Materials A->B C 3. Pilot Plant Batch Execution B->C D 4. In-Process Controls (IPC) C->D E 5. Product Isolation & Purification D->E F 6. Quality Control & Analysis E->F G 7. Final Product Documentation F->G

Caption: General experimental workflow for scaling up production.

G Start Low Yield or High Impurity? Condition1 Is reaction complete? (Check by TLC/LC-MS) Start->Condition1 Yes1 Yes Condition1->Yes1 No1 No Condition1->No1 Condition2 Are starting materials pure? Yes1->Condition2 Action1 Optimize reaction time/ temperature (Table 1) No1->Action1 End Problem Resolved Action1->End Yes2 Yes Condition2->Yes2 No2 No Condition2->No2 Condition3 Is purification efficient? Yes2->Condition3 Action2 Re-purify or source high-purity reagents No2->Action2 Action2->End Yes3 Yes Condition3->Yes3 No3 No Condition3->No3 Yes3->End Action3 Optimize extraction pH/ solvent or chromatography No3->Action3 Action3->End

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Resolving Regioisomeric Mixtures in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the formation and resolution of regioisomeric mixtures in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1] This reaction can lead to two different substitution patterns on the final pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What primary factors influence regioselectivity in pyrazole synthesis?

A2: Several key factors influence the regioselectivity of pyrazole synthesis, particularly in the widely used Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen atom is protonated, which reduces its nucleophilicity and favors the reaction proceeding via the other nitrogen atom.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to promote the formation of specific regioisomers.

Q3: I've obtained a mixture of pyrazole regioisomers. What are the common methods for their separation?

A3: When a mixture of pyrazole regioisomers is formed, several techniques can be employed for their separation:

  • Silica Gel Column Chromatography: This is the most frequently used and often most effective method for separating pyrazole regioisomers due to differences in their polarity.[2][3] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best separation.[1]

  • Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation method.[4]

  • Derivatization: In some instances, the mixture of isomers can be converted into derivatives that are more easily separated. Following separation, the derivatizing group is removed to yield the pure regioisomers.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when high purity is required, preparative HPLC can be a powerful tool.

Q4: Which spectroscopic techniques are most effective for differentiating between pyrazole regioisomers?

A4: Several spectroscopic techniques are invaluable for the structural elucidation and differentiation of pyrazole regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are fundamental for determining the carbon-hydrogen framework.[5] The chemical shifts of protons and carbons on the pyrazole ring and its substituents can provide initial clues to the isomeric structure.[5]

    • 2D NMR Techniques: Advanced 2D NMR experiments are often definitive.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can confirm the spatial proximity of protons, which is particularly useful for assigning the correct regioisomer.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to establish the connectivity within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural determination of a specific regioisomer.[2]

  • Mass Spectrometry (MS): While mass spectrometry will show the same molecular weight for regioisomers, fragmentation patterns can sometimes differ, providing clues to their structures.

Troubleshooting Guides

Issue 1: My pyrazole synthesis yielded a mixture of regioisomers. How can I optimize the reaction for a single isomer?

Possible Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.

  • Reaction conditions (solvent, temperature, pH) are not optimized for regioselectivity.

  • The electronic and steric effects of the substituents on your starting materials are not sufficiently different to direct the reaction towards a single product.

Solutions:

  • Modify Reaction Conditions:

    • Solvent Screening: Experiment with different solvents. For example, using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity.

    • pH Adjustment: Alter the pH of the reaction mixture. For substituted hydrazines, acidic conditions can protonate the more basic nitrogen, influencing the site of initial attack.[1]

    • Temperature Control: Vary the reaction temperature, as this can influence the kinetic versus thermodynamic product distribution.

  • Employ Regioselective Synthetic Strategies:

    • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, consider using precursors with differentiated reactivity at the 1 and 3 positions.

      • β-Enaminones: The reaction of β-enaminones with hydrazines is generally highly regioselective.[3]

      • Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines can afford single pyrazole isomers in excellent yields.[3]

    • 1,3-Dipolar Cycloaddition: This powerful method, often involving the reaction of a diazo compound with an alkyne, offers high regioselectivity that is controlled by the substituents on both reactants.[3]

Issue 2: I am struggling to separate the regioisomers using column chromatography.

Possible Causes:

  • The chosen eluent system does not provide adequate separation of the isomers on TLC.

  • The column was not packed or run properly.

  • The polarity difference between the isomers is very small.

Solutions:

  • Systematic TLC Eluent Screening:

    • Begin with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).[1]

    • Test a wide range of solvent mixtures to maximize the difference in Rf values between the two isomer spots.

  • Optimize Column Chromatography Technique:

    • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.

    • Elution: Maintain a slow and consistent flow rate during elution for better separation.

    • Gradient Elution: If an isocratic system is ineffective, try a gradient elution where the polarity of the eluent is gradually increased during the separation.

  • Consider Alternative Stationary Phases: If silica gel is not effective, explore other stationary phases like alumina or reversed-phase silica.

Quantitative Data Summary

The following table summarizes quantitative data on the regioselective synthesis and separation of pyrazoles under various conditions.

1,3-Dicarbonyl CompoundHydrazineSolventReaction ConditionsRegioisomer Ratio (A:B)Separation MethodReference
Unsymmetrical 1,3-diketoneSubstituted hydrazine2,2,2-Trifluoroethanol (TFE)RefluxMajor regioisomer favoredSilica gel column chromatography[1]
Ethyl 2,4-dioxo-4-substituted alkanoatePhenylhydrazineNot specifiedNot specified46:40Not specified[6]
1,3,5-substituted pyrazole precursorNot applicableNot specifiedNot specified43:57Silica column chromatography (ethyl acetate eluent)[2]
Sydnone and AlkyneNot applicableNot specified15 hours3:1Silica gel chromatography[7]
Trichloromethyl enonesArylhydrazine hydrochloridesNot specifiedNot specified1,3-regioisomer favored (37-97% yields)Not specified[6][8]
Trichloromethyl enonesFree arylhydrazineNot specifiedNot specified1,5-regioisomer favored (52-83% yields)Not specified[6][8]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography Separation of Pyrazole Regioisomers

  • TLC Analysis: Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate in different ratios). Identify the eluent system that provides the best separation between the two isomer spots (largest ΔRf).

  • Column Preparation: Prepare a chromatography column with silica gel, wet-packing it with the chosen non-polar solvent from the TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen eluent system. Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated regioisomers.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Protocol 2: ¹H NMR Spectroscopy for Regioisomer Characterization

  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 or 500 MHz NMR spectrometer.[5]

  • Data Analysis: Process the spectrum and analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons on the pyrazole ring and its substituents. Compare the spectra of the two isolated isomers to identify key differences that confirm their distinct structures. For unambiguous assignment, consider performing 2D NMR experiments like NOESY.

Visualizations

troubleshooting_workflow start Start: Pyrazole synthesis yields a regioisomeric mixture optimize_synthesis Optimize Synthesis Conditions? start->optimize_synthesis modify_conditions Modify Reaction Conditions (Solvent, pH, Temperature) optimize_synthesis->modify_conditions Yes separation Proceed to Separation optimize_synthesis->separation No alternative_strategy Employ Regioselective Synthetic Strategy (e.g., 1,3-dipolar cycloaddition) modify_conditions->alternative_strategy Optimization Fails characterization Characterize Separated Isomers (NMR, X-ray crystallography) modify_conditions->characterization Optimization Succeeds alternative_strategy->characterization column_chromatography Silica Gel Column Chromatography separation->column_chromatography fractional_crystallization Fractional Crystallization separation->fractional_crystallization column_chromatography->characterization fractional_crystallization->characterization

Caption: Troubleshooting workflow for addressing regioisomer formation in pyrazole synthesis.

separation_decision_tree start Start: Regioisomeric mixture obtained polarity_diff Significant Polarity Difference (based on TLC)? start->polarity_diff solubility_diff Sufficient Solubility Difference? polarity_diff->solubility_diff No column_chrom Use Silica Gel Column Chromatography polarity_diff->column_chrom Yes frac_cryst Use Fractional Crystallization solubility_diff->frac_cryst Yes prep_hplc Consider Preparative HPLC or Derivatization solubility_diff->prep_hplc No end Pure Isomers column_chrom->end frac_cryst->end prep_hplc->end

Caption: Decision tree for selecting a suitable separation method for pyrazole regioisomers.

References

Validation & Comparative

comparing the efficacy of 1-isopropyl-1H-pyrazol-4-ol with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of kinase inhibitors, using publicly available data for representative pyrazole-based compounds. To date, specific efficacy data for 1-isopropyl-1H-pyrazol-4-ol as a kinase inhibitor is not available in the public domain. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, and this compound is recognized as a versatile synthetic intermediate in the creation of more complex molecules for biological screening[1][2]. This document will therefore compare two distinct pyrazole-containing kinase inhibitors to illustrate the methodologies and data presentation expected in such a guide.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of kinase inhibitor efficacy. We will compare a highly selective RET inhibitor, here designated Compound A , and a multi-targeted inhibitor, AT9283 , to highlight differences in their inhibitory profiles and cellular effects.

Overview of Compared Kinase Inhibitors

Compound A (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide): A potent and highly selective inhibitor of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase whose activating mutations are implicated in various cancers[3].

AT9283: A multi-targeted kinase inhibitor that potently inhibits Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl T315I mutant[4][5][6][7][8]. Its mechanism involves the disruption of the cell cycle, making it a subject of investigation for various cancer therapies[4].

Quantitative Efficacy Data

The following tables summarize the in vitro potency of Compound A and AT9283 against their respective target kinases.

Table 1: Biochemical Potency of Compound A against RET Kinase

Target KinaseIC₅₀ (nM)
Wild-type RET44
RET (V804M mutant)252
Data sourced from a study on novel RET kinase inhibitors[3].

Table 2: Biochemical Potency of AT9283 against a Panel of Kinases

Target KinaseIC₅₀ (nM)
Aurora A3
Aurora B3
JAK21.2
JAK31.1
Abl (T315I)4
Data sourced from a study on the discovery of AT9283[5][7].

Cellular Activity

Compound A: Effectively suppresses the growth of Ba/F3 cells transformed with wild-type RET and the V804M gatekeeper mutant, as well as thyroid-cancer derived TT cells. It does not affect the growth of parental Ba/F3 cells or normal thyroid cells (Nthy ori-3-1)[3]. A global kinase profiling assay on a panel of 369 kinases demonstrated that Compound A exclusively inhibits RET, highlighting its exceptional selectivity[3].

AT9283: Inhibits the growth and survival of HCT116 human colon cancer cells and induces a polyploid cellular phenotype, which is characteristic of Aurora B kinase inhibition[7][8]. In HCT116 cells, AT9283 inhibits colony formation with an IC₅₀ value of 12 nM and induces a polyploid phenotype with an IC₅₀ of 30 nM[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to generate the data presented.

In Vitro Kinase Inhibition Assay (for IC₅₀ determination)

A common method for determining the half-maximal inhibitory concentration (IC₅₀) is a radiometric kinase assay or a fluorescence-based assay.

  • Enzyme and Substrate Preparation: The purified recombinant kinase (e.g., RET, Aurora A) is prepared in a suitable assay buffer. A specific peptide substrate for the kinase is also prepared.

  • Compound Dilution: The test compound (e.g., Compound A, AT9283) is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled [γ-³²P]ATP) are combined in the wells of a microplate. The test compound at various concentrations is added to the wells. Control wells contain the reaction mixture with DMSO (vehicle) instead of the inhibitor.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, TT cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound. Control wells are treated with the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CellTiter-Glo® is added to each well.

  • Signal Detection: For MTS, the absorbance is read at a specific wavelength (e.g., 490 nm). For CellTiter-Glo®, luminescence is measured. The signal is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The data is plotted against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Kinase Purified Kinase ReactionMix Combine Kinase, Substrate, ATP, and Inhibitor Kinase->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix Inhibitor Test Compound (Serial Dilutions) Inhibitor->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation Detection Measure Phosphorylation Incubation->Detection DataAnalysis Plot Dose-Response Curve Detection->DataAnalysis IC50 Determine IC₅₀ DataAnalysis->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (Dimerized & Activated) RAS RAS RET->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Compound A (RET Inhibitor) Inhibitor->RET

Caption: Simplified RET signaling pathway and the inhibitory action of Compound A.

Aurora_Kinase_Function_and_Inhibition cluster_mitosis Mitosis AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Proliferation Cell Proliferation Cytokinesis->Proliferation Inhibitor AT9283 Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and inhibition by AT9283.

References

Validation of Pyrazole-Based RET Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1] Derivatives of 1-isopropyl-1H-pyrazol-4-ol, in particular, have emerged as promising candidates for potent and selective kinase inhibitors. This guide provides a comparative analysis of a representative pyrazole-based compound, a specific RET (Rearranged during Transfection) kinase inhibitor, against other established RET inhibitors. The objective is to validate its mechanism of action through a review of supporting experimental data and methodologies.

One such derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a specific and potent RET kinase inhibitor.[2] This compound serves as our primary example to illustrate the therapeutic potential of the this compound core structure.

Mechanism of Action: Targeting the RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutations or fusions, becomes an oncogenic driver in various cancers, including thyroid and non-small cell lung cancer.[3][4] This aberrant signaling activates downstream pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][5]

The primary mechanism of action for the pyrazole-based compound and its alternatives is the inhibition of the RET kinase domain. By binding to the ATP-binding site of the RET protein, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades, thereby impeding tumor growth and proliferation.[3][6]

Alternatives for Comparison:

To contextualize the performance of the pyrazole-based RET inhibitor, we will compare it with two classes of established drugs:

  • Multi-Kinase Inhibitors (MKIs): These drugs, such as Vandetanib and Cabozantinib, inhibit RET in addition to other kinases like VEGFR and MET.[1][7][8][9] Their broader activity can lead to off-target effects.

  • Selective RET Inhibitors: A newer generation of drugs, including Selpercatinib and Pralsetinib, were specifically designed for high potency and selectivity against RET, including common resistance mutations.[3][10][11][12]

Comparative Performance Data

The following tables summarize the quantitative data from biochemical and cell-based assays for our representative pyrazole-based RET inhibitor and its clinical alternatives.

Table 1: Biochemical Assay Data - Kinase Inhibition
CompoundTargetIC50 (nM)Kinase Selectivity
Pyrazole-RETi (Compound 15l) [2]Wild-Type RET 44 Exclusive RET inhibition in a panel of 369 kinases
V804M RET Mutant 252
Vandetanib[8][9][13]RETPotent InhibitionAlso inhibits VEGFR and EGFR
Cabozantinib[1][7][14]RETPotent InhibitionAlso inhibits MET, VEGFR-1/-2/-3, and AXL
Selpercatinib[3][10][11]RETPotent InhibitionHighly selective for RET over other kinases
Table 2: Cell-Based Assay Data - Anti-proliferative Activity
CompoundCell LineRET StatusIC50 (nM)
Pyrazole-RETi (Compound 15l) [2]Ba/F3 Wild-Type RET Effective Suppression
Ba/F3 V804M RET Mutant Effective Suppression
TT Thyroid Cancer Effective Suppression
Selpercatinib[15]RET-fusion positive NSCLCCCDC6-RETHigh Potency
RET-mutant MTCM918THigh Potency
Cabozantinib[16]RET-fusion positive cell linesCCDC6-RET, KIF5B-RETEffective Growth Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RET kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This biochemical assay quantifies the enzymatic activity of the RET kinase and the potency of inhibitors.[5][17]

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is directly proportional to the kinase activity.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., Pyrazole-RETi) in a suitable buffer.

    • In a 96-well plate, incubate the RET kinase enzyme with the test compound for a defined period.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After incubation, add a reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on RET signaling.[4][18]

  • Principle: RET-dependent cancer cell lines (e.g., TT cells for medullary thyroid carcinoma or engineered Ba/F3 cells) are treated with the inhibitor. Cell viability is measured to determine the anti-proliferative effect.

  • Procedure:

    • Seed the RET-dependent cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a period of 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Measure the luminescence with a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal curve.

In Vivo Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of the inhibitor in a living organism.[19]

  • Principle: Human cancer cells harboring a specific RET alteration are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

  • Procedure:

    • Subcutaneously inject RET-driven human cancer cells into the flank of immunodeficient mice.

    • Monitor tumor growth until they reach a specified volume.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage).

    • Measure tumor volume regularly with calipers.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the compound.

Visualizations

Signaling Pathway and Experimental Workflows

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET P_RET Dimerization & Autophosphorylation RET->P_RET RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazole-RETi & Alternatives Inhibitor->P_RET Inhibition

Caption: Simplified RET signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 In Vivo Xenograft Model b1 Prepare RET Kinase & Inhibitor Dilutions b2 Incubate Kinase & Inhibitor b1->b2 b3 Initiate Reaction with ATP/Substrate b2->b3 b4 Detect ADP Production (Luminescence) b3->b4 b5 Calculate IC50 b4->b5 c1 Seed RET-dependent Cancer Cells c2 Treat with Inhibitor c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Measure Cell Viability (ATP Levels) c3->c4 c5 Calculate IC50 c4->c5 v1 Implant Human Tumor Cells in Mice v2 Allow Tumor Establishment v1->v2 v3 Treat with Inhibitor or Vehicle v2->v3 v4 Monitor Tumor Volume v3->v4 v5 Assess Efficacy v4->v5

Caption: Workflow for validation of RET kinase inhibitors.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isopropyl-1H-pyrazol-4-ol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity of Pyrazole Analogs

The following table summarizes the inhibitory activities of a key 1-isopropyl-1H-pyrazol-4-ol analog and other structurally related pyrazole derivatives against various protein kinases. This comparative data highlights the influence of substitutions on the pyrazole core on biological activity.

Compound IDCore StructureTarget KinaseIC₅₀ (nM)Reference
1 (15l) 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideRET (wild-type)44[1]
RET (V804M gatekeeper mutant)252[1]
2 1H-Pyrazole-4-carboxylic acid derivativeALKBH1Potent Inhibitor (Specific IC₅₀ not provided)[2][3]
3 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeCDK2Kᵢ = 5[2]
4 1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (cell line)3,640 - 16,130[4]
HepG2 (cell line)[4]
5 3,5-Diaryl-pyrazole derivativeMeprin αLow nanomolar range[1]

Structure-Activity Relationship (SAR) Insights

The data from the compared analogs reveal several key insights into the SAR of pyrazole-based kinase inhibitors:

  • N1-Substitution: The presence of an isopropyl group at the N1 position of the pyrazole ring is a common feature in potent kinase inhibitors, contributing favorably to binding affinity.[5]

  • C4-Substitution: The nature of the substituent at the C4 position is critical for activity and selectivity. In the case of the potent RET inhibitor (Compound 1 ), a carboxamide group at this position is crucial for its high affinity.[1] The 1H-pyrazole-4-carboxylic acid scaffold (Compound 2 ) also demonstrates significant biological activity.[2][3]

  • C3 and C5-Substitutions: Aryl and heteroaryl substitutions at the C3 and C5 positions generally enhance the inhibitory potency of pyrazole derivatives. For instance, the 1-aryl-1H-pyrazole-fused curcumin analogs (Compound 4 ) exhibit significant anticancer activity.[4] Similarly, 3,5-diaryl-pyrazoles (Compound 5 ) are potent inhibitors of meprin α.[1]

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems can lead to highly potent compounds, as seen in the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 3 ), which is a potent CDK2 inhibitor.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound analogs and related compounds are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound analog) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity by the test compound relative to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

RET_Kinase_Signaling_Pathway RET Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand Ligand (e.g., GDNF) Ligand->RET Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Analog (e.g., Compound 1) Inhibitor->RET Inhibits (ATP-competitive)

Caption: Inhibition of the RET kinase signaling pathway by a this compound analog.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for SAR Studies cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Design Analog Design (Scaffold Hopping, R-group enumeration) Synthesis Chemical Synthesis & Purification Design->Synthesis Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability Assay) Primary_Screening->Secondary_Screening Data_Analysis IC50/GI50 Determination Secondary_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Op Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Op

Caption: A generalized experimental workflow for structure-activity relationship studies.

References

Pyrazole vs. Imidazole: A Comparative Analysis of Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, pyrazole and imidazole stand out as "privileged scaffolds" due to their versatile physicochemical properties and broad spectrum of biological activities. This guide provides an objective, data-driven comparison of these two five-membered nitrogen-containing heterocycles, offering insights into their respective strengths and weaknesses in the context of modern drug discovery.

This comprehensive analysis delves into the structural nuances, physicochemical characteristics, metabolic stability, and diverse therapeutic applications of pyrazole and imidazole scaffolds. By presenting quantitative data in clearly structured tables, detailing key experimental protocols, and visualizing relevant biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of novel therapeutics.

At a Glance: Key Structural and Physicochemical Differences

Pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. The fundamental difference lies in the arrangement of their two nitrogen atoms. In pyrazole, the nitrogen atoms are adjacent (1,2-diazole), whereas in imidazole, they are separated by a carbon atom (1,3-diazole). This seemingly subtle distinction has significant consequences for their electronic properties, basicity, and overall stability, which in turn dictates their interactions with biological targets.

Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring, a difference attributed to the more favorable N-C-N arrangement in imidazole compared to the potentially repulsive N-N bond in pyrazole.[1] Imidazole is also a significantly stronger base than pyrazole.[1] These intrinsic differences are a crucial starting point for understanding their divergent roles in medicinal chemistry.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a drug molecule, such as its acidity/basicity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes these key parameters for the parent pyrazole and imidazole molecules, as well as for several prominent drugs containing these scaffolds.

CompoundScaffoldpKalogPBiological Target
PyrazolePyrazole2.480.26-
CelecoxibPyrazole11.1 (sulfonamide)3.6Cyclooxygenase-2 (COX-2)
SildenafilPyrazole9.5 (piperazine)1.2Phosphodiesterase 5 (PDE5)
RimonabantPyrazoleNot available5.3Cannabinoid Receptor 1 (CB1)
ImidazoleImidazole7.0-0.08-
KetoconazoleImidazole6.5 (imidazole), 2.9 (piperazine)4.3Lanosterol 14-alpha-demethylase
ClotrimazoleImidazole6.5 (imidazole)5.0Lanosterol 14-alpha-demethylase
CimetidineImidazole6.8 (imidazole)0.4Histamine H2 Receptor

Biological Activity and Therapeutic Applications: A Broad and Overlapping Spectrum

Both pyrazole and imidazole scaffolds are integral components of a wide array of approved drugs, demonstrating their immense therapeutic potential across various disease areas. The following table provides a comparative overview of the biological activities and clinical applications of drugs containing these two scaffolds, including their half-maximal inhibitory concentrations (IC50) against their primary targets.

Therapeutic AreaPyrazole-Containing DrugsIC50Imidazole-Containing DrugsIC50
Anti-inflammatory Celecoxib~0.45 µM (COX-2)[2]--
Erectile Dysfunction Sildenafil3.5 nM (PDE5)[3]--
Obesity/Metabolic Disorders Rimonabant13.6 nM (CB1)[4]--
Antifungal --Ketoconazole~1 µM (CYP51)[5]
Antifungal --Clotrimazole~1 µM (CYP51)[5]
Gastrointestinal --CimetidineEC50 ~2.5 µM (H2 Receptor)[6]
Anticancer Axitinib, RuxolitinibVariesDacarbazineVaries
Antibacterial SulfaphenazoleVariesMetronidazoleVaries

Metabolic Stability: A Key Consideration in Drug Design

The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile, particularly its half-life and bioavailability. Both pyrazole and imidazole rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, but the specific metabolic pathways and rates can differ significantly. Generally, the pyrazole ring is considered to be metabolically stable.[7] For imidazole-containing drugs, N-1 substitution can significantly impact metabolic stability.[8]

DrugScaffoldPrimary Metabolizing EnzymesTerminal Half-life (t½)
CelecoxibPyrazoleCYP2C9, CYP3A4[9]~11 hours[10]
SildenafilPyrazoleCYP3A4 (major), CYP2C9 (minor)3-4 hours
RimonabantPyrazoleCYP3A4, Amidohydrolase6-9 days
KetoconazoleImidazoleCYP3A4[11]Biphasic: 2 hours then 8 hours[12]
ClotrimazoleImidazoleHepatic metabolism3.5-5 hours
CimetidineImidazoleCYP1A2, CYP2C6, CYP2D6, CYP3A4~2 hours

Experimental Protocols

To provide a practical context for the evaluation of compounds containing pyrazole and imidazole scaffolds, detailed methodologies for key in vitro assays are outlined below.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is crucial for identifying and characterizing selective COX-2 inhibitors like celecoxib.

Objective: To determine the IC50 value of a test compound for the inhibition of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (e.g., Celecoxib) and appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate.

  • Test Compound Preparation: Prepare a series of dilutions of the test compound in COX Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Test compound dilution or vehicle control

    • Diluted COX Cofactor

    • Diluted COX Probe

    • Diluted COX-2 enzyme

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2][5]

In Vitro Fungal Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay

This assay is fundamental for evaluating the efficacy of azole antifungals such as ketoconazole and clotrimazole.

Objective: To determine the IC50 value of a test compound for the inhibition of fungal CYP51.

Materials:

  • Purified recombinant fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Reaction Buffer (e.g., potassium phosphate buffer)

  • Lanosterol (substrate)

  • NADPH regenerating system (or NADPH)

  • Test compound (e.g., Ketoconazole) and appropriate solvent (e.g., DMSO)

  • Quenching solution (e.g., strong acid or organic solvent)

  • HPLC or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, substrate, and test compound.

  • Enzyme and Inhibitor Pre-incubation: In a reaction tube or well, pre-incubate the CYP51 enzyme, CPR, and different concentrations of the test compound (or vehicle control) in the reaction buffer for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the lanosterol substrate and the NADPH regenerating system.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[14]

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Extraction and Analysis: Extract the sterols from the reaction mixture using an organic solvent. Analyze the extracted samples by HPLC or LC-MS/MS to separate and quantify the remaining substrate and the demethylated product.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides an in vitro assessment of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in HLM.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound

  • Positive control compound (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) with an internal standard

  • 96-well plate or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (at a final concentration typically around 1 µM).[3][16]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.[3][16]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[3][16]

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by representative pyrazole and imidazole-containing drugs.

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib's Inhibition of the COX-2 Pathway.

Ketoconazole_Pathway cluster_biosynthesis Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl_CoA Squalene Squalene Acetyl_CoA->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursors Ergosterol Precursors CYP51->Ergosterol_Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol ... Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Ketoconazole Ketoconazole Ketoconazole->CYP51 Inhibition

Ketoconazole's Inhibition of Ergosterol Biosynthesis.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The comparative analysis of pyrazole and imidazole scaffolds reveals that both are exceptionally valuable in drug design, each with a distinct profile of properties and applications.

Pyrazole is often favored for its metabolic stability and its role in a variety of blockbuster drugs targeting enzymes and receptors. Its weaker basicity compared to imidazole can be advantageous in certain contexts, potentially reducing off-target effects related to protonation.

Imidazole , on the other hand, is a cornerstone of many antimicrobial and antifungal agents, owing to its ability to coordinate with metal ions in enzyme active sites. Its higher basicity and greater stability can be leveraged to achieve potent biological activity.

Ultimately, the choice between a pyrazole and an imidazole scaffold is not a matter of one being definitively superior to the other. Instead, it is a nuanced decision that depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. By carefully considering the data and insights presented in this guide, researchers can make more rational and effective choices in harnessing the power of these privileged heterocyclic scaffolds to develop the next generation of innovative medicines.

References

Navigating the In Vivo Landscape of Pyrazole-Based Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is fraught with rigorous testing and comparative analysis. This guide delves into the in vivo validation of therapeutic effects stemming from the pyrazole chemical class, with a specific focus on derivatives that have shown promise in preclinical studies. While direct in vivo validation data for 1-isopropyl-1H-pyrazol-4-ol remains limited in publicly accessible literature, this guide will provide a comparative framework using closely related pyrazole derivatives that have been investigated for anti-inflammatory and anti-cancer applications, alongside established alternative therapies.

I. Comparative Analysis of Therapeutic Efficacy

To provide a clear comparison, this section will focus on a representative pyrazole derivative with published in vivo data against a standard-of-care comparator. For the purpose of this guide, we will consider a hypothetical pyrazole derivative, "Compound P," representing a class of pyrazole-based anti-inflammatory agents, and compare it with the widely used non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Parameter Compound P (Pyrazole Derivative) Celecoxib (Comparator) Reference
Animal Model Carrageenan-induced paw edema in ratsCarrageenan-induced paw edema in rats[Hypothetical Study 1]
Dose 10 mg/kg, oral10 mg/kg, oral[Hypothetical Study 1]
Inhibition of Edema (%) 65%70%[Hypothetical Study 1]
Animal Model Adjuvant-induced arthritis in ratsAdjuvant-induced arthritis in rats[Hypothetical Study 2]
Dose 5 mg/kg/day, oral5 mg/kg/day, oral[Hypothetical Study 2]
Reduction in Arthritic Score 50%55%[Hypothetical Study 2]

Note: The data presented above is hypothetical and for illustrative purposes due to the lack of specific in vivo data for this compound in the initial search.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments in the evaluation of anti-inflammatory agents.

A. Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Rats are randomly divided into three groups (n=6 per group): Control (vehicle), Compound P (10 mg/kg), and Celecoxib (10 mg/kg).

  • Drug Administration: The respective treatments are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

B. Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the therapeutic efficacy of compounds in a chronic inflammatory condition that resembles human rheumatoid arthritis.

Protocol:

  • Animals: Female Lewis rats (150-180g) are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the tail base.

  • Treatment: Treatment with the vehicle, Compound P (5 mg/kg/day), or Celecoxib (5 mg/kg/day) is initiated on day 10 post-adjuvant injection and continued daily for 14 days.

  • Assessment of Arthritis: The severity of arthritis is evaluated every two days by a blinded observer using a macroscopic scoring system (0-4 for each paw).

  • Body Weight: Body weight is monitored throughout the study as an indicator of systemic toxicity.

  • Histopathology: At the end of the study, ankle joints are collected for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

III. Mechanistic Insights and Signaling Pathways

The therapeutic effects of many anti-inflammatory pyrazole derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Compound P Compound P Compound P->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits G A Acute Anti-inflammatory Screening (e.g., Carrageenan-induced paw edema) B Dose-Response Study A->B Active compounds C Chronic Inflammatory Model (e.g., Adjuvant-induced arthritis) B->C Determine optimal dose D Pharmacokinetic Studies (ADME) C->D Efficacious compounds E Toxicology Studies D->E F Decision Point: Proceed to further development? E->F

Comparative Cross-Reactivity Profiling of Pyrazol-X, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No public experimental data could be found for the specific compound "1-isopropyl-1H-pyrazol-4-ol." To fulfill the structural and content requirements of this request, this guide uses the well-characterized kinase inhibitor Gefitinib as a representative example, herein referred to as "Pyrazol-X." All data, protocols, and discussions are based on known properties and behaviors of Gefitinib and are intended to serve as a template for how such a guide would be constructed for a novel compound.

Introduction

The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. A critical aspect of this process is determining the inhibitor's selectivity—its potency against the intended target versus its activity against other kinases in the human kinome. Poor selectivity can lead to off-target effects and unforeseen toxicities. This guide provides a comparative analysis of the cross-reactivity profile of Pyrazol-X, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), against other kinase inhibitors.

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation.[1][2][3] Its aberrant activation is a key driver in several cancers.[1][3] Pyrazol-X is designed to compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[4][5]

Comparative Kinase Inhibition Profile

The selectivity of Pyrazol-X was assessed against a panel of representative kinases and compared with two alternative inhibitors, "Comparator A" (a hypothetical multi-targeted inhibitor) and "Comparator B" (a hypothetical inhibitor with a different primary target). The data, presented as IC50 values (the concentration required for 50% inhibition), demonstrates the potency and selectivity of each compound.

Table 1: Comparative IC50 Values (nM) Across a Panel of Kinases

Kinase TargetPyrazol-X (Gefitinib Analog)Comparator AComparator B
EGFR 8 15>10,000
VEGFR23,7005 >10,000
PDGFRβ>10,00012 8,500
SRC>10,0002501,500
ABL1>10,0003025
LCK>10,0006004,000

Data is representative and compiled for illustrative purposes.

As shown, Pyrazol-X exhibits high potency and selectivity for its primary target, EGFR, with significantly less activity against other kinases. In contrast, Comparator A shows potent activity against multiple kinases, while Comparator B is potent against ABL1.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade, which is initiated by ligand binding and receptor dimerization, leading to the activation of downstream pathways that regulate critical cellular functions like proliferation, survival, and migration.[1][2][5] Pyrazol-X acts by inhibiting the EGFR tyrosine kinase domain, thus blocking these downstream signals.

EGFR_Signaling_Pathway receptor receptor adaptor adaptor pathway pathway inhibitor inhibitor outcome outcome EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt->Proliferation PKC->Proliferation PyrazolX Pyrazol-X PyrazolX->EGFR

EGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Profiling

Kinome profiling is essential for determining the selectivity of an inhibitor.[6][7] The workflow below outlines the typical steps involved in a biochemical kinase assay used to generate cross-reactivity data.

Kinase_Profiling_Workflow step step input input output output start Start: Compound Library plate Prepare Assay Plate: Kinase, Substrate, ATP start->plate add_cpd Add Pyrazol-X (Serial Dilution) plate->add_cpd incubate Incubate (Allow Reaction) add_cpd->incubate detect Detect Signal (e.g., Luminescence) incubate->detect analyze Data Analysis detect->analyze end Output: IC50 Curve analyze->end

Workflow for a biochemical kinase inhibition assay.
Logical Relationship: Selectivity Profile

The diagram below illustrates the concept of kinase selectivity. An ideal inhibitor (like Pyrazol-X) shows high potency for its intended on-target kinase while having minimal effect on off-target kinases. A non-selective inhibitor, however, inhibits multiple kinases, which can lead to a broader range of biological effects and potential toxicity.

Selectivity_Concept compound compound target_on target_on target_off target_off effect effect inhibitor_bad inhibitor_bad PyrazolX Pyrazol-X (Selective) OnTarget On-Target (EGFR) PyrazolX->OnTarget High Potency OffTarget1 Off-Target 1 (VEGFR2) PyrazolX->OffTarget1 Low Potency OffTarget2 Off-Target 2 (SRC) PyrazolX->OffTarget2 Low Potency ComparatorA Comparator A (Non-Selective) ComparatorA->OnTarget Potent ComparatorA->OffTarget1 Potent ComparatorA->OffTarget2 Potent TherapeuticEffect Therapeutic Effect OnTarget->TherapeuticEffect SideEffect1 Side Effect 1 OffTarget1->SideEffect1 SideEffect2 Side Effect 2 OffTarget2->SideEffect2

On-target vs. off-target inhibition profile.

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating reliable data. Below are methodologies for key experiments in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition is proportional to the amount of ATP left, which is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (Pyrazol-X) and comparators

  • ADP-Glo™ Kinase Assay Kit or similar

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Pyrazol-X and comparator compounds in DMSO, typically starting from 10 mM. Further dilute in Assay Buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the kinase solution in Assay Buffer.

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) control.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a mixture containing the peptide substrate and ATP (concentration is typically at or near the Km for the specific kinase).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for another 30-60 minutes at room temperature.[8]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Competition Binding Assay

Competition binding assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's ATP binding site.[9][10] This method directly quantifies the binding affinity (Kd) of the inhibitor.[10]

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (a known high-affinity ligand for the kinase)

  • Test compound (Pyrazol-X)

  • Assay buffer

  • 384-well black, low-volume plates

  • Plate reader capable of detecting the specific fluorescence signal (e.g., TR-FRET).[11][12]

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and serial dilutions of the test compound in assay buffer.

  • Assay Setup:

    • Add the test compound or vehicle control to the wells of the assay plate.

    • Add the kinase-tracer premix to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence signal (e.g., TR-FRET ratio) using a compatible plate reader.[11] The signal will be inversely proportional to the amount of tracer displaced by the test compound.

  • Data Analysis:

    • Normalize the data to controls (0% and 100% displacement).

    • Plot the normalized signal against the logarithm of the test compound concentration.

    • Calculate the IC50 value, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide demonstrates that Pyrazol-X (as represented by Gefitinib) is a highly selective inhibitor of EGFR. The provided data tables, diagrams, and experimental protocols offer a comprehensive framework for researchers to assess and compare the selectivity of novel kinase inhibitors like this compound. Rigorous and standardized profiling is essential for advancing promising compounds through the drug development pipeline.

References

benchmarking 1-isopropyl-1H-pyrazol-4-ol against existing commercial compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel compound 1-isopropyl-1H-pyrazol-4-ol against established commercial compounds in key therapeutic and agricultural areas. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to inform future research and development initiatives.

This compound, a versatile pyrazole derivative, holds potential in diverse applications owing to the well-documented biological activities of the pyrazole scaffold. This guide benchmarks its potential performance against leading commercial kinase inhibitors, fungicides, and anti-inflammatory agents.

Data Presentation: Quantitative Comparison

To facilitate a clear and direct comparison, the following tables summarize the inhibitory activities of this compound (hypothetical data for benchmarking purposes) and commercially available compounds.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget Kinase(s)IC50 (nM)
This compound JAK1 [Hypothetical Value]
This compound JAK2 [Hypothetical Value]
This compound c-Met [Hypothetical Value]
This compound ALK [Hypothetical Value]
RuxolitinibJAK13.3[1][2]
RuxolitinibJAK22.8[1][2]
Crizotinibc-Met8[3]
CrizotinibALK20[3]
Table 2: Antifungal Activity
CompoundFungal SpeciesMIC (µg/mL)
This compound Pythium insidiosum [Hypothetical Value]
This compound Colletotrichum spp. [Hypothetical Value]
PyraclostrobinPythium insidiosum0.019 - 5[4]
PyraclostrobinColletotrichum spp. (sensitive strains)1.192 - 2.068[5]
Boscalid-[Data not readily available in the same format]
Table 3: Anti-inflammatory Activity
CompoundAssayEndpointIC50 / ED30
This compound COX-2 Inhibition PGE2 Production [Hypothetical Value]
This compound Carrageenan-induced Paw Edema Edema Reduction [Hypothetical Value]
CelecoxibCOX-2 InhibitionPGE2 Production40 nM[6]
CelecoxibCarrageenan-induced Paw EdemaHyperalgesia Reduction0.81 mg/kg (ED30)[7]
PhenylbutazoneCOX-1 Inhibition (equine)-[IC50 data available but varies with conditions][8]
PhenylbutazoneCOX-2 Inhibition (equine)-[IC50 data available but varies with conditions][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Test compound (this compound) and commercial inhibitors

  • Target kinase (e.g., JAK1, JAK2, c-Met, ALK)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Mycelial Growth Inhibition Assay

This method assesses the ability of a compound to inhibit the growth of fungal mycelia.

Materials:

  • Test compound and commercial fungicides

  • Fungal strains (e.g., Pythium insidiosum, Colletotrichum spp.)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Compound-Amended Media Preparation: Prepare PDA and autoclave. Cool to approximately 50-60°C and add the test compound or commercial fungicide at various concentrations. Pour the amended PDA into sterile petri dishes.

  • Fungal Inoculation: Place a small plug (e.g., 5 mm diameter) of actively growing fungal mycelium onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control (no compound) plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Test compound and commercial anti-inflammatory drugs

  • Male Wistar rats (or other suitable strain)

  • Carrageenan (1% solution in sterile saline)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or reference drug (e.g., Celecoxib) orally or via intraperitoneal injection at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound and reference drugs

  • Griess Reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference drug for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[12]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Commercial Inhibitor) Ruxolitinib->JAK 1_isopropyl_1H_pyrazol_4_ol This compound 1_isopropyl_1H_pyrazol_4_ol->JAK

Caption: Simplified JAK-STAT signaling pathway and points of inhibition.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_I Celecoxib Celecoxib (Commercial Inhibitor) Celecoxib->COX2 1_isopropyl_1H_pyrazol_4_ol This compound 1_isopropyl_1H_pyrazol_4_ol->COX2

Caption: Cyclooxygenase (COX) pathway in inflammation.

Experimental Workflows

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Dilution Kinase_Reaction Kinase Reaction Compound_Dilution->Kinase_Reaction Reagent_Prep Reagent Preparation Reagent_Prep->Kinase_Reaction Stop_Deplete Stop Reaction & Deplete ATP Kinase_Reaction->Stop_Deplete Signal_Generation Signal Generation Stop_Deplete->Signal_Generation Luminescence_Reading Luminescence Reading Signal_Generation->Luminescence_Reading IC50_Calculation IC50 Calculation Luminescence_Reading->IC50_Calculation

Caption: Workflow for the in vitro kinase inhibition assay.

Antifungal_Assay_Workflow Media_Prep Prepare Compound- Amended PDA Media Inoculation Inoculate with Fungal Mycelium Media_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition & MIC Measurement->Calculation

Caption: Workflow for the mycelial growth inhibition assay.

References

Assessing the Toxicity Profile of 1-isopropyl-1H-pyrazol-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicity profile of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative framework for evaluating the potential toxicity of 1-isopropyl-1H-pyrazol-4-ol derivatives. While direct toxicological data for this specific chemical series is not extensively available in the public domain, this document leverages data from structurally related pyrazole derivatives to offer insights into potential toxicological endpoints, relevant experimental protocols, and comparative analysis with other pyrazole-based compounds.

The pyrazole scaffold is a common motif in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications, most notably as anticancer agents.[1][2] Consequently, a substantial body of research exists on the cytotoxic and broader toxicological effects of various pyrazole-containing molecules. This guide will synthesize this information to provide a robust starting point for the toxicological assessment of novel this compound derivatives.

Comparative Cytotoxicity of Pyrazole Derivatives

The primary indicator of potential toxicity for many pyrazole derivatives, particularly those developed as anti-proliferative agents, is their in vitro cytotoxicity against various cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment, with lower values indicating higher potency. The following table summarizes the cytotoxic activity of several distinct pyrazole derivatives against a panel of human cancer cell lines.

Compound Class/DerivativeTarget Cell LineIC50 (µM)Reference Compound(s)
Indolo–pyrazoles grafted with thiazolidinone (e.g., 6c)SK-MEL-28 (Melanoma)3.46Sunitinib
Pyrazole-arylcinnamide derivative (V)HeLa (Cervical Cancer)0.4-
Vicinal diaryl substituted pyrazoles (VII)Average of six cancer cell lines0.00023-
Pyrazolyl tetrazole acetic acid (5c)HT-29 (Colon Cancer)6.43Doxorubicin
Pyrazolyl tetrazole acetic acid (5c)PC-3 (Prostate Cancer)9.83Doxorubicin
1-Aryl-1H-pyrazole-fused curcumin analog (12)MDA-MB-231 (Breast Cancer)3.64 - 16.13-
Pyrazole carbaldehyde derivative (43)MCF7 (Breast Cancer)0.25Doxorubicin (0.95 µM)
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast Cancer)14.97 (24h), 6.45 (48h)Paclitaxel (49.90 µM, 25.19 µM)
Pyrazole-based hybrid heteroaromatics (31)A549 (Lung Cancer)42.79-

Key Toxicological Signaling Pathways and Mechanisms

The cytotoxicity of pyrazole derivatives is often linked to specific molecular initiating events and downstream signaling pathways. Understanding these mechanisms is crucial for a comprehensive toxicity assessment. Common mechanisms include the inhibition of critical cellular enzymes and disruption of essential cellular processes.

A prevalent mechanism of action for cytotoxic pyrazole derivatives is the inhibition of tubulin polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3] Another key area of investigation is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell proliferation and survival.[2][4] Some pyrazole derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5][6]

Toxicity_Signaling_Pathways cluster_0 Molecular Initiating Events cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Toxicological Outcome Pyrazole_Derivative Pyrazole Derivative Kinases Protein Kinases (e.g., VEGFR-2, CDK2) Pyrazole_Derivative->Kinases Inhibits Cellular_Components Other Cellular Components Pyrazole_Derivative->Cellular_Components Interacts with Tubulin Tubulin Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Tubulin->Tubulin_Polymerization_Inhibition Kinase_Inhibition Kinase Inhibition Kinases->Kinase_Inhibition ROS_Generation ROS Generation Cellular_Components->ROS_Generation Microtubule_Disruption Microtubule Network Disruption Tubulin_Polymerization_Inhibition->Microtubule_Disruption Signal_Transduction_Inhibition Inhibition of Signal Transduction Kinase_Inhibition->Signal_Transduction_Inhibition Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Transduction_Inhibition->Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Potential toxicity pathways of pyrazole derivatives.

Experimental Protocols for Toxicity Assessment

A standardized approach to assessing the toxicity of novel compounds is essential for generating reliable and comparable data. The following outlines a general workflow and specific experimental protocols commonly employed for pyrazole derivatives.

Experimental_Workflow In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Select_Potent_Compounds Select Potent Compounds (Low IC50) In_Vitro_Screening->Select_Potent_Compounds Mechanism_of_Action Mechanism of Action Studies Select_Potent_Compounds->Mechanism_of_Action Yes Further_Development Further Preclinical Development Select_Potent_Compounds->Further_Development No (Low Potency) Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis ROS_Assay ROS Generation Assay Mechanism_of_Action->ROS_Assay In_Vivo_Toxicity Preliminary In Vivo Toxicity (e.g., Brine Shrimp Lethality Assay) Apoptosis_Assay->In_Vivo_Toxicity Cell_Cycle_Analysis->In_Vivo_Toxicity ROS_Assay->In_Vivo_Toxicity In_Vivo_Toxicity->Further_Development

Figure 2: General experimental workflow for toxicity assessment.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[6][7]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is also used to determine the effect of a compound on the cell cycle distribution.[3][5]

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound and harvested.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

In Vivo Toxicity (Brine Shrimp Lethality Assay)

The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary screen for general toxicity.[8][9]

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.

  • Exposure: A specific number of nauplii (larvae) are exposed to various concentrations of the test compound in multi-well plates.

  • Incubation: The plates are incubated for 24 hours under a light source.

  • Mortality Assessment: The number of dead nauplii is counted, and the LC50 (lethal concentration for 50% of the population) is determined.

Conclusion

References

comparative spectroscopic analysis of pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is fundamental. Pyrazole and its isomers, particularly the benzofused indazoles, are prevalent scaffolds in medicinal chemistry. The constitutional isomerism, and in the case of indazole, the tautomerism between 1H- and 2H-forms, results in distinct physicochemical and pharmacological properties.[1] Consequently, their unambiguous differentiation is a critical step in chemical synthesis and drug discovery.

This guide provides an objective comparison of the spectroscopic characteristics of 1H-pyrazole and the two common indazole tautomers, 1H-indazole and 2H-indazole. By presenting key experimental data and detailed methodologies, this document serves as a practical reference for their structural characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-pyrazole, 1H-indazole, and a representative 2H-indazole derivative, offering a clear and quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton1H-Pyrazole (in CDCl₃)1H-Indazole (in DMSO-d₆)2H-Indazole Derivative (Representative, in CDCl₃)Key Differences
N-H ~12.7 (s, broad)~13.1 (s, broad)[2]-The presence of a highly deshielded, broad N-H signal is characteristic of N-unsubstituted 1H-pyrazole and 1H-indazole.[1]
H-3 ~7.6 (t)~8.10 (s)[2]~8.4 (s)[1][3]The H-3 proton in 2H-indazoles is typically the most deshielded proton on the heterocyclic ring.[1]
H-4 ~6.3 (t)~7.58 (d)[2]~7.7 (d)The pyrazole H-4 proton is significantly shielded compared to any of the aromatic protons in the indazole isomers.
H-5 ~7.6 (t)~7.36 (t)[2]~7.3 (ddd)In pyrazole, H-3 and H-5 are equivalent due to tautomerism in solution.
H-7 -~7.78 (d)[2]~7.7 (d)The H-7 proton of 1H-indazole can be deshielded, especially in N-acylated derivatives.[4]

Note: Chemical shifts are highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1H-Pyrazole (in CDCl₃)1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative, in CDCl₃)Key Differences
C-3 ~134.7~132-134[4]~122.8[3]C-3 is significantly more shielded in 2H-indazoles compared to 1H-indazoles.
C-3a -~123-125[4]~120.4The chemical shifts of the bridgehead carbons (C-3a and C-7a) are key differentiators between the indazole isomers.[4]
C-4 ~105.9~120-121[4]~121.0The C-4 of pyrazole is highly shielded.
C-5 ~134.7~120-121[4]~126.8-
C-7 -~108-109[4]~118.0[3]C-7 is notably more shielded in 1H-indazoles than in 2H-indazoles.[4]
C-7a -~139[4]~149.8[3]C-7a is significantly more deshielded in 2H-indazoles.

Note: Assignments for substituted derivatives can vary. The data presented are for representative compounds.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode1H-Pyrazole1H-Indazole2H-IndazoleKey Differences
N-H Stretch 3100 - 3500 (broad)[5]3100 - 3500 (broad)-A broad band indicating hydrogen bonding is a hallmark of N-unsubstituted 1H-isomers.[5] Its absence confirms N-substitution or the 2H-indazole form.[4]
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100Typically sharp bands.
C=C / C=N Stretch ~1400-1600~1400-1625~1400-1625The fingerprint region is complex but can be used for definitive identification when compared with reference spectra.

Table 4: Mass Spectrometry Fragmentation

IsomerMolecular Ion (m/z)Key Fragmentation Pathways
1H-Pyrazole 68[6]Expulsion of HCN (m/z 41) is a predominant feature. Loss of N₂ from the [M-H]⁺ ion (m/z 67) to form the cyclopropenyl cation (m/z 39) is also observed.[7]
1H/2H-Indazole 118The molecular ion is typically the base peak. Fragmentation often involves the loss of HCN and N₂, similar to pyrazole, but starting from a larger scaffold.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of an unknown pyrazole isomer.

G cluster_start cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_results start Unknown Sample (Pyrazole Isomer) ms Determine Molecular Weight and Fragmentation start->ms nmr_h1 ¹H NMR Analysis ms->nmr_h1 res_pyr Identified: 1H-Pyrazole ms->res_pyr  MW = 68 g/mol nmr_c13 ¹³C NMR Analysis nmr_h1->nmr_c13 nmr_h1->res_pyr H-4 at ~6.3 ppm res_ind1h Identified: 1H-Indazole nmr_h1->res_ind1h Broad N-H ~13 ppm res_ind2h Identified: 2H-Indazole nmr_h1->res_ind2h No N-H signal ir Functional Group ID (N-H stretch) nmr_c13->ir nmr_c13->res_ind1h C-7 shielded (~109 ppm) nmr_c13->res_ind2h C-7a deshielded (~150 ppm) ir->res_ind1h Broad N-H ~3200 cm⁻¹ ir->res_ind2h No N-H stretch

Caption: Logical workflow for pyrazole isomer identification.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the carbon-hydrogen framework and differentiate isomers based on chemical shifts and coupling constants.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of 0-15 ppm. Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to 0-220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.[5]

  • Data Analysis : Process the raw data (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze spin-spin coupling patterns to deduce atomic connectivity. Compare the chemical shifts in both ¹H and ¹³C spectra to reference data to assign the isomeric structure.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To identify key functional groups, particularly the N-H group, which is characteristic of 1H-isomers.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

    • Attenuated Total Reflectance (ATR) (for solids/liquids) : Place a small amount of the sample directly onto the ATR crystal. Ensure good contact using the pressure arm.[8]

  • Acquisition : Record a background spectrum of the empty sample holder or clean ATR crystal. Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[8][9]

  • Data Analysis : The background is automatically subtracted from the sample spectrum. Identify the positions (in wavenumbers, cm⁻¹) of major absorption bands and correlate them to specific bond vibrations (e.g., N-H, C-H, C=N) to confirm the presence or absence of key functional groups.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective : To analyze the electronic transitions within the molecule, which differ based on the conjugated π-system of the isomers.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 1.5 AU.

  • Acquisition : Record the spectrum over a range of 200-400 nm. Use a reference cuvette containing only the solvent to obtain a baseline.

  • Data Analysis : Identify the wavelength of maximum absorption (λmax). The π → π* transitions of the pyrazole and indazole rings are characteristic. For instance, the gas-phase UV spectrum of 1,2,3-triazole, a related heterocycle, is dominated by a π → π* transition around 205 nm.[11] Indazole isomers also show distinct absorption bands that can aid in their differentiation.[12]

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and analyze fragmentation patterns for structural confirmation.

  • Instrumentation : A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[8]

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the sample directly (if sufficiently volatile) for EI.

  • Acquisition : Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.

  • Data Analysis : Determine the m/z value of the molecular ion ([M]⁺ or [M+H]⁺) to confirm the elemental formula. Analyze the major fragment ions to identify characteristic losses (e.g., HCN, N₂) that provide clues to the core heterocyclic structure.[7][13]

References

The Metabolic Stability of Pyrazole-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a new chemical entity is a critical early step in the drug discovery process. This guide provides a comparative evaluation of the metabolic stability of pyrazole-containing compounds, with a focus on providing context for the potential stability of molecules like 1-isopropyl-1H-pyrazol-4-ol. Due to the absence of publicly available data for this compound, this guide utilizes data from structurally related pyrazole-containing drugs, Celecoxib and Sildenafil, for comparison against common reference compounds with varying metabolic fates.

The pyrazole scaffold is a common motif in medicinal chemistry and is often associated with good metabolic stability.[1] This guide presents in vitro metabolic stability data from two of the most common assay systems: human liver microsomes (HLM) and human hepatocytes. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting a compound's in vivo pharmacokinetic profile.[2]

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of selected pyrazole-containing drugs and common reference compounds in human liver microsomes and human hepatocytes. Lower intrinsic clearance and longer half-life values are generally indicative of higher metabolic stability.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Celecoxib Pyrazole Derivative>60<115.5[3]
Sildenafil Pyrazole Derivative20 - 6012 - 35[4]
Verapamil High Clearance Reference26267[3]
Buspirone High Clearance Reference<10>69.3
Diazepam Low Clearance Reference>60<11.5
Warfarin Low Clearance Reference>60<11.5

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Metabolic Stability in Human Hepatocytes

CompoundClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Sildenafil Pyrazole Derivative-~5-10[5]
Verapamil High Clearance Reference-High
Diazepam Low Clearance Reference>7200.8[5][6]
Warfarin Low Clearance Reference>7200.2[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct half-life for some compounds in hepatocytes is difficult to determine due to slow turnover.[5]

Experimental Protocols

The data presented in this guide are derived from two primary in vitro metabolic stability assays. The choice between them depends on the desired scope of metabolic assessment.

Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of the liver.[6]

Protocol:

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is prepared in a suitable organic solvent (e.g., DMSO, acetonitrile) at a stock concentration.

  • Incubation: The test compound (final concentration typically 1 µM) is pre-incubated with the microsomal solution at 37°C.

  • Reaction Initiation: The metabolic reaction is started by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint = (0.693 / t½) / microsomal protein concentration).[4]

Hepatocyte Stability Assay

This assay utilizes intact liver cells and therefore provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.

Protocol:

  • Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. Cell viability and density are determined.

  • Incubation: The hepatocyte suspension is pre-warmed to 37°C in a shaking water bath or incubator. The test compound (final concentration typically 1 µM) is added to initiate the incubation.

  • Time Points: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to each aliquot.

  • Sample Processing: The samples are centrifuged to pellet cell debris and proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, the rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance (CLint = (0.693 / t½) / hepatocyte concentration).[7]

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the microsomal and hepatocyte stability assays.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Microsomes Thaw & Dilute HLM Preincubation Pre-incubate HLM & Compound at 37°C Microsomes->Preincubation Compound_prep Prepare Test Compound Compound_prep->Preincubation NADPH_prep Prepare NADPH System Initiation Initiate with NADPH NADPH_prep->Initiation Preincubation->Initiation Sampling Sample at Time Points Initiation->Sampling Termination Quench with Acetonitrile + IS Sampling->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Plotting Plot ln(% Remaining) vs. Time LCMS->Plotting Calculation Calculate t½ & CLint Plotting->Calculation

Caption: Workflow of a typical in vitro microsomal stability assay.

Hepatocyte_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Hepatocytes Thaw & Suspend Hepatocytes Incubation Incubate Hepatocytes & Compound at 37°C Hepatocytes->Incubation Compound_prep Prepare Test Compound Compound_prep->Incubation Sampling Sample at Time Points Incubation->Sampling Termination Quench with Acetonitrile + IS Sampling->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Plotting Plot ln(% Remaining) vs. Time LCMS->Plotting Calculation Calculate t½ & CLint Plotting->Calculation

Caption: Workflow of a typical in vitro hepatocyte stability assay.

References

Safety Operating Guide

Proper Disposal of 1-isopropyl-1H-pyrazol-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-isopropyl-1H-pyrazol-4-ol as a hazardous chemical waste. The proper disposal of this compound is crucial for laboratory safety, environmental protection, and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be taken, leveraging established procedures for analogous pyrazole derivatives and general hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care. While a specific hazard profile is not available, related pyrazole compounds are known to cause skin and eye irritation.[1][2] Therefore, it is prudent to treat this chemical as potentially hazardous. Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Assessment and Waste Profile

Due to its chemical structure as a pyrazole derivative, this compound should be managed as a hazardous substance. Pyrazole derivatives are a class of compounds with diverse pharmacological activities, and as such, should be handled with care.[3] Environmental contamination with pyrazole and its derivatives is a concern.[4]

Under no circumstances should this compound or its solutions be discharged down the drain or disposed of in regular trash. [5][6]

Quantitative Data on Related Pyrazole Compounds

To provide a clearer understanding of the potential hazards, the following table summarizes the GHS hazard statements for structurally similar pyrazole compounds.

Compound NameCAS NumberHazard Statement(s)Signal Word
1H-Pyrazole288-13-1Causes skin irritation, Causes serious eye irritationWarning
1-Isopropyl-1H-pyrazole-5-carboxylic acidNot AvailableCauses serious eye irritationNot Available
1-Isopropyl-1H-pyrazole-4-carbaldehyde313735-67-0Not AvailableWarning
1-isopropyl-1H-pyrazole-3-carbonyl chloride1435244-63-5Not AvailableNot Available

This data is compiled from available Safety Data Sheets and product information pages.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[7] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step to prevent accidental reactions and ensure correct disposal.[5][8]

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste. This includes any contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix solutions of this compound with other incompatible waste streams.[7]

Step 2: Container Selection and Labeling
  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9]

  • Labeling: All waste containers must be clearly and accurately labeled.[9][10] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate concentrations if it is a solution.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location (room number).

Step 3: Waste Storage

Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[5] Ensure that the storage area is away from ignition sources and incompatible materials. Containers should be kept closed except when adding waste.[9]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[6][7] Provide them with a detailed inventory of the waste, including the chemical name and quantity. Follow their specific instructions for packaging and preparing the waste for transport.

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[4][9] Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.[6]

Experimental Protocols

While this document focuses on disposal, any experimental work involving this compound should be preceded by a thorough risk assessment. Standard laboratory procedures for handling solid chemicals and preparing solutions should be followed, always within the confines of a chemical fume hood.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following workflow diagram is provided.

Proper Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Empty Container Decontamination A Solid Waste (Unused chemical, contaminated items) C Select Compatible Container A->C B Liquid Waste (Solutions) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) C->D H Triple-Rinse Container C->H After emptying E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Professional Disposal F->G I Collect Rinsate as Hazardous Waste H->I J Dispose of Clean Container H->J I->C Add to liquid waste

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Hazard Assessment

The decision to treat this compound as a hazardous material is based on a logical assessment of available data for related compounds.

A This compound (No specific SDS available) D Hazard Assessment: - Skin/Eye Irritation Potential - Pharmacological Activity - Environmental Concerns A->D B Related Pyrazole Derivatives (e.g., 1H-Pyrazole) B->D C General Laboratory Chemical Waste Guidelines E Conclusion: Treat as Hazardous Waste C->E D->E

Caption: Rationale for treating the compound as hazardous waste.

References

Personal protective equipment for handling 1-isopropyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-isopropyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 75702-84-0). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes the known hazard statements and the corresponding mandatory personal protective equipment.

Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H302 Harmful if swallowedStandard laboratory coat, Nitrile gloves, Chemical safety goggles
H315 Causes skin irritationStandard laboratory coat, Nitrile gloves
H319 Causes serious eye irritationChemical safety goggles or face shield
H335 May cause respiratory irritationUse in a well-ventilated area or with a fume hood. Respirator may be required for large quantities or in case of insufficient ventilation.

Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information. In the absence of a specific SDS, it is prudent to treat the compound as potentially hazardous.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] The container should be tightly closed and clearly labeled.[1][2]

  • Handling and Preparation:

    • All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[3] For operations with a risk of splashing, a face shield is recommended in addition to goggles.

    • Use dedicated spatulas and weighing boats for transferring the solid compound.

    • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[3]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]

    • The label should include the chemical name and appropriate hazard warnings.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.[3]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[1]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated and well-ventilated waste accumulation area.[1]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3] High-temperature incineration is a common and recommended method for such compounds.[3]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Segregate Segregate Waste Prepare->Segregate CollectSolid Collect Solid Waste & Contaminated Materials Segregate->CollectSolid CollectLiquid Collect Liquid Waste Segregate->CollectLiquid LabelWaste Label Waste Container CollectSolid->LabelWaste CollectLiquid->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste EHS Contact EHS for Disposal StoreWaste->EHS

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.